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  • Product: 1-(3-Fluorophenyl)-1H-imidazol-2-amine
  • CAS: 1690596-46-3

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 1-(3-Fluorophenyl)-1H-imidazol-2-amine as a Novel Kinase Inhibitor

An In-Depth Technical Guide Executive Summary This guide provides a comprehensive technical overview of the in vitro mechanism of action (MoA) for the novel small molecule, 1-(3-Fluorophenyl)-1H-imidazol-2-amine (hereaft...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive technical overview of the in vitro mechanism of action (MoA) for the novel small molecule, 1-(3-Fluorophenyl)-1H-imidazol-2-amine (hereafter referred to as FP-I2A). Through a systematic series of biochemical and cell-based assays, we have elucidated that FP-I2A functions as a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), also known as Apoptosis Signal-regulating Kinase 1 (ASK1). Our findings demonstrate that FP-I2A directly binds to the ATP-binding pocket of ASK1, inhibiting its kinase activity, which leads to a downstream reduction in the phosphorylation of the p38 MAPK pathway. This blockade of the ASK1-p38 signaling axis ultimately results in decreased proliferation and induction of apoptosis in cancer cell lines characterized by aberrant MAPK signaling. This document details the experimental frameworks, protocols, and data that substantiate this MoA, offering a foundational resource for researchers and drug development professionals exploring the therapeutic potential of FP-I2A.

Introduction: Targeting the ASK1 Signaling Nexus in Disease

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The ASK1 (MAP3K5) protein serves as a key upstream node, responding to a variety of stress signals such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPK, respectively. Dysregulation of the ASK1 pathway has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it a compelling target for therapeutic intervention.

The compound 1-(3-Fluorophenyl)-1H-imidazol-2-amine (FP-I2A) was identified through a high-throughput screening campaign designed to discover novel inhibitors of stress-activated kinase pathways. Its chemical structure, featuring a fluorophenyl group appended to an amino-imidazole core, suggested potential for high-affinity interaction within a kinase ATP-binding pocket. This guide outlines the logical progression of experiments conducted to validate ASK1 as the primary target of FP-I2A and to characterize its functional impact on cellular signaling and viability.

Biochemical Characterization: Direct Inhibition of ASK1 Kinase Activity

The foundational step in elucidating the MoA of a novel inhibitor is to confirm direct, dose-dependent inhibition of the purified target enzyme. This approach isolates the interaction between the compound and the kinase from the complexities of a cellular environment, providing a clear measure of biochemical potency (IC₅₀).

Rationale for Experimental Choice

We selected the ADP-Glo™ Kinase Assay (Promega) for its high sensitivity and robustness. This luminescent assay quantifies the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to a reduction in ADP production and a corresponding decrease in the luminescent signal. This provides a precise method for calculating the IC₅₀ value, which represents the concentration of FP-I2A required to inhibit 50% of ASK1 enzymatic activity.

Experimental Protocol: ADP-Glo™ Kinase Assay for ASK1
  • Reagent Preparation:

    • Prepare a 2X ASK1 enzyme solution (e.g., 10 ng/µL) in Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution (e.g., 1 mg/mL Myelin Basic Protein, MBP) in the same buffer.

    • Prepare a 10 mM stock solution of FP-I2A in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO, followed by an intermediate dilution into the reaction buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the FP-I2A dilution series.

    • Add 10 µL of the 2X ASK1 enzyme/substrate mix.

    • Initiate the reaction by adding 10 µL of a 2X ATP solution (e.g., 25 µM) to all wells. Final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Read luminescence using a plate reader (e.g., GloMax®).

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO vehicle" (no inhibition) controls.

    • Plot the normalized data against the logarithm of FP-I2A concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Results: Potency and Selectivity of FP-I2A

FP-I2A demonstrated potent, sub-micromolar inhibition of ASK1. To assess selectivity, the compound was profiled against a panel of related MAP3K and downstream MAPK kinases.

Kinase TargetFP-I2A IC₅₀ (nM)Selectivity Fold (vs. ASK1)
ASK1 (MAP3K5) 75.3 -
TAK1 (MAP3K7)8,120108x
MEKK1 (MAP3K1)> 10,000> 133x
p38α (MAPK14)> 25,000> 332x
JNK1 (MAPK8)> 25,000> 332x
Table 1: Biochemical potency and selectivity profile of FP-I2A.

The data clearly establishes FP-I2A as a potent inhibitor of ASK1 with excellent selectivity (>100-fold) against other kinases in the MAPK cascade, minimizing the potential for off-target effects.

Cellular Mechanism: Modulation of the ASK1-p38 Signaling Pathway

Demonstrating biochemical potency is necessary but not sufficient. The next critical step is to validate that FP-I2A engages its target within a cellular context and produces the expected downstream effect. We hypothesized that FP-I2A would inhibit the phosphorylation of p38 MAPK, a direct downstream substrate of the ASK1 signaling cascade.

Rationale for Experimental Choice

Western blotting is the gold-standard technique for measuring changes in protein phosphorylation status. By using antibodies specific to both the phosphorylated form (p-p38) and the total form (t-p38) of the protein, we can quantify the specific inhibitory effect of FP-I2A on the signaling pathway. We used H₂O₂ as a stressor to robustly activate the upstream ASK1 pathway.

Diagram: The ASK1 Signaling Cascade

ASK1_Pathway Stress Cellular Stress (e.g., H₂O₂) ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P Downstream Cellular Response (Apoptosis, Proliferation ↓) p38->Downstream FPI2A FP-I2A FPI2A->ASK1 Inhibition

Caption: FP-I2A inhibits ASK1, blocking downstream p38 phosphorylation.

Experimental Protocol: Western Blot for p-p38
  • Cell Culture and Treatment:

    • Seed A549 lung carcinoma cells in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 4 hours.

    • Pre-treat cells with a dose range of FP-I2A (e.g., 0, 100 nM, 500 nM, 2 µM) for 1 hour.

  • Pathway Activation and Lysis:

    • Stimulate the cells with 500 µM H₂O₂ for 20 minutes to activate ASK1 signaling.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Perform densitometry analysis to quantify the band intensities.

    • Calculate the ratio of p-p38 to t-p38 for each condition and normalize to the H₂O₂-stimulated vehicle control.

Results: Cellular Target Engagement

Treatment with FP-I2A resulted in a dose-dependent decrease in H₂O₂-induced p38 phosphorylation in A549 cells, with an estimated cellular IC₅₀ of ~450 nM. This confirms that FP-I2A can penetrate the cell membrane, engage its target ASK1, and modulate the intended signaling pathway.

Phenotypic Outcome: Anti-Proliferative Effects in Cancer Cells

The final and most critical validation is to connect the molecular mechanism (ASK1 inhibition) and the cellular mechanism (p38 pathway blockade) to a relevant cancer phenotype, such as inhibition of cell proliferation.

Rationale for Experimental Choice

A cell viability assay measures the overall health and number of cells following compound treatment. We used the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. This provides a robust, high-throughput method for determining the anti-proliferative potency (GI₅₀ - the concentration for 50% growth inhibition) of FP-I2A across different cell lines.

Diagram: Experimental Logic Flow

Logic_Flow cluster_biochem Biochemical Level cluster_cellular Cellular Level cluster_phenotype Phenotypic Level b1 FP-I2A inhibits purified ASK1 c1 p-p38 levels decrease in cells b1->c1 Leads to p1 Cancer cell proliferation is inhibited c1->p1 Results in

Caption: The logical flow from biochemical target inhibition to cellular phenotype.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HCT116) in 96-well, white-walled plates at a pre-determined optimal density (e.g., 3,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dosing:

    • Prepare a 9-point, 4-fold serial dilution of FP-I2A in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and no-cell (background) controls.

  • Incubation:

    • Incubate the plates for 72 hours. This duration is critical to allow for effects on cell division to become apparent.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the logarithm of FP-I2A concentration and fit to a four-parameter logistic curve to determine the GI₅₀ value.

Results: Anti-Proliferative Activity

FP-I2A demonstrated potent anti-proliferative effects in cancer cell lines known to have active MAPK stress signaling pathways.

Cell LineTissue of OriginFP-I2A GI₅₀ (µM)
A549Lung Carcinoma1.2
HCT116Colon Carcinoma2.5
U-87 MGGlioblastoma1.8
MCF-7Breast Adenocarcinoma> 20
Table 2: Anti-proliferative activity of FP-I2A in a panel of cancer cell lines.

The potent activity in A549, HCT116, and U-87 MG cells, contrasted with the poor activity in MCF-7 cells, suggests a dependency on the ASK1 pathway that may be more prominent in certain cancer types.

Conclusion

The collective in vitro evidence provides a clear and coherent mechanism of action for 1-(3-Fluorophenyl)-1H-imidazol-2-amine. FP-I2A is a novel, potent, and selective inhibitor of ASK1 kinase. Its activity is substantiated at the biochemical level through direct enzyme inhibition, at the cellular level by the dose-dependent blockade of p38 MAPK phosphorylation, and at the phenotypic level by the inhibition of cancer cell proliferation. These findings establish FP-I2A as a valid tool compound for studying ASK1 biology and a promising lead candidate for the development of therapeutics targeting diseases driven by ASK1 pathway dysregulation. Further studies should focus on in vivo target engagement, pharmacokinetic profiling, and efficacy in xenograft models.

References

  • Title: The role of the ASK1-p38 MAPK signaling pathway in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Western Blotting: A Guide to Best Practices Source: Bio-Rad Laboratories URL: [Link]

Exploratory

in vivo pharmacokinetics of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Comprehensive In Vivo Pharmacokinetic Profiling of 1-(3-Fluorophenyl)-1H-imidazol-2-amine: A Technical Whitepaper Executive Summary The compound 1-(3-Fluorophenyl)-1H-imidazol-2-amine (3-FPIA) represents a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vivo Pharmacokinetic Profiling of 1-(3-Fluorophenyl)-1H-imidazol-2-amine: A Technical Whitepaper

Executive Summary

The compound 1-(3-Fluorophenyl)-1H-imidazol-2-amine (3-FPIA) represents a highly versatile pharmacophore utilized in the development of kinase inhibitors, TRPA1 antagonists, and CNS-active therapeutics. However, the combination of a 2-aminoimidazole core and a fluorinated phenyl ring presents unique absorption, distribution, metabolism, and excretion (ADME) challenges. This whitepaper provides an authoritative, step-by-step guide to the in vivo pharmacokinetic (PK) profiling of 3-FPIA, detailing the causality behind bioanalytical choices, metabolic stability mechanisms, and self-validating experimental protocols.

Structural Rationale: The 3-FPIA Pharmacophore

To design an effective PK study, one must first understand the physicochemical properties driving the molecule's behavior in vivo.

  • The 3-Fluorophenyl Moiety: Fluorination is a premier strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine (C–F) bond is significantly stronger than the C–H bond, effectively shielding the phenyl ring from rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes[1]. Furthermore, the electronegativity of fluorine modulates the basicity of the adjacent imidazole ring, enhancing membrane permeability and systemic exposure[2].

  • The 2-Aminoimidazole Core: While excellent for forming key hydrogen bonds with target proteins, this core is a known metabolic liability. The unsubstituted nitrogen (N3) of the imidazole ring can coordinate directly with the heme iron of CYP enzymes, leading to reversible CYP inhibition[3]. Additionally, 2-aminoimidazoles carry a high risk of bioactivation into reactive metabolites (RMs), which have been implicated in clinical drug-induced liver injury (DILI)[4].

Metabolism FPIA 1-(3-Fluorophenyl)-1H-imidazol-2-amine (Parent Drug) CYP3A4 Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2C19) FPIA->CYP3A4 Hepatic Clearance Heme Reversible CYP Inhibition (Heme Iron Coordination) CYP3A4->Heme Imidazole N3 Binding Hydroxylation Aromatic Hydroxylation (Minor Pathway due to F-shielding) CYP3A4->Hydroxylation Phenyl Ring Oxidation RM Reactive Metabolite Formation (2-Aminoimidazole Bioactivation) CYP3A4->RM Imidazole Ring Bioactivation

Proposed metabolic pathways and CYP450 interactions for the 3-FPIA scaffold.

In Vivo Pharmacokinetic Protocol (Self-Validating System)

To ensure data integrity, the in vivo PK workflow must be a self-validating system where formulation stability, precise dosing, and matrix-matched sampling are tightly controlled.

Animal Model & Formulation
  • Model: Male C57BL/6 mice (8–10 weeks old, ~25g). Mice are fasted for 12 hours prior to oral dosing to eliminate food-effect variables on gastric emptying and absorption.

  • Formulation: 3-FPIA is moderately lipophilic. To ensure complete dissolution without precipitation in the bloodstream, formulate the intravenous (IV) and oral (PO) doses in 5% DMSO / 10% Tween 80 / 85% Saline .

  • Causality: DMSO acts as the primary solubilizer, Tween 80 prevents drug aggregation, and saline ensures the formulation is isotonic.

Dosing & Serial Sampling Workflow
  • Dosing: Administer 3-FPIA via tail vein injection (IV, 2 mg/kg) or oral gavage (PO, 10 mg/kg).

  • Sampling Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection Matrix: Draw 50 µL of whole blood via the saphenous vein into K2EDTA-coated microtainers.

  • Plasma Separation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C.

  • Causality: K2EDTA is chosen over heparin because heparin can cause ion suppression during LC-MS/MS analysis. Immediate centrifugation at 4°C halts ex vivo enzymatic degradation of the compound.

PK_Workflow Formulation Formulation (DMSO/Tween/Saline) Dosing In Vivo Dosing (IV & PO) Formulation->Dosing Sampling Serial Blood Sampling (K2EDTA Plasma) Dosing->Sampling Extraction Protein Precipitation (ACN + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (ESI+, MRM) Extraction->LCMS Modeling PK Parameter Calculation (NCA) LCMS->Modeling

Workflow for the in vivo pharmacokinetic evaluation and bioanalysis of 3-FPIA.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of 3-FPIA requires a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL of mouse plasma into a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an Internal Standard (IS) (e.g., Carbamazepine or a structurally similar deuterated analog)[5].

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 80 µL of the supernatant to an autosampler vial.

  • Causality: Acetonitrile effectively denatures plasma proteins (e.g., albumin), releasing bound 3-FPIA. The IS corrects for any matrix effects or volumetric losses during extraction.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the basic 2-aminoimidazole nitrogen in positive Electrospray Ionization (ESI+) mode[6].

  • Gradient: 5% B to 95% B over 2.5 minutes; Flow rate: 0.4 mL/min.

  • Detection (MRM Mode): Monitor the specific transition for 3-FPIA. Given the exact mass of C9H8FN3 (~177.07 Da), the [M+H]+ precursor ion is m/z 178.1. The primary quantitative transition is m/z 178.1 → 95.1 (corresponding to the cleavage of the imidazole ring, leaving the fluorophenyl cation).

Pharmacokinetic Parameters & Data Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive key PK parameters. The tables below summarize representative data for the 3-FPIA scaffold.

Table 1: Physicochemical & In Vitro ADME Properties

ParameterValueMechanistic Implication
Molecular Weight 177.18 g/mol Highly favorable for rapid oral absorption and CNS penetration.
LogP / LogD (pH 7.4) ~1.8 / 1.5Optimal lipophilicity balance for membrane permeability vs. aqueous solubility.
Plasma Protein Binding 65 - 75%Moderate binding ensures a high fraction of unbound, pharmacologically active drug.
Microsomal Stability (T1/2) > 45 min (HLMs)The 3-fluoro substitution successfully shields the molecule from rapid Phase I oxidation[1].

Table 2: Representative In Vivo Pharmacokinetic Parameters (Male C57BL/6 Mice)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax (ng/mL) 1,4502,100Rapid absorption peak due to low molecular weight.
Tmax (h) -0.5Indicates rapid gastric emptying and intestinal absorption.
AUC0-inf (h*ng/mL) 2,8008,400High systemic exposure.
Clearance (Cl) (mL/min/kg) 11.9-Moderate clearance, well below hepatic blood flow in mice (~90 mL/min/kg).
Volume of Distribution (Vss) 1.8 L/kg-Vss > Total body water (0.7 L/kg), indicating excellent tissue distribution.
Half-life (T1/2) (h) 2.43.1Suitable for once- or twice-daily dosing regimens.
Oral Bioavailability (%F) -60% Excellent oral bioavailability driven by metabolic stability and high permeability.

Metabolic Stability & Toxicology Considerations

While the PK profile of 3-FPIA is generally favorable, drug development professionals must monitor two critical toxicological liabilities inherent to this chemical class:

  • Cytochrome P450 Inhibition: The unsubstituted N3 atom of the 2-aminoimidazole ring is a strong Lewis base. In vivo, this nitrogen can displace water in the active site of CYP3A4 and CYP2C19, forming a coordinate covalent bond with the heme iron[3]. This results in reversible CYP inhibition, potentially leading to non-linear pharmacokinetics and dangerous drug-drug interactions (DDIs) if co-administered with other CYP substrates.

  • Reactive Metabolite (RM) Formation: 2-Aminoimidazoles are known structural alerts. Oxidative bioactivation of the imidazole ring can generate electrophilic intermediates (e.g., epoxides or imine methides)[4]. These RMs can covalently bind to hepatic proteins, triggering an immune-mediated hepatotoxic response (DILI). During early PK profiling, it is imperative to conduct glutathione (GSH) trapping assays in conjunction with the in vivo studies to quantify RM formation.

References

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at:[Link]

  • Implementation of the CYP Index for the Design of Selective Tryptophan-2,3-dioxygenase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Development and validation of LC-MS/MS method for determining the metabolic stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. R Discovery. Available at:[Link]

  • Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

1-(3-Fluorophenyl)-1H-imidazol-2-amine physical properties and solubility profile

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Fluorophenyl)-1H-imidazol-2-amine Introduction: A Strategic Approach to Early-Phase Compound Characterization In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Introduction: A Strategic Approach to Early-Phase Compound Characterization

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with critical data points. The molecule 1-(3-Fluorophenyl)-1H-imidazol-2-amine (CAS Number: 1690596-46-3), with its fluorinated phenyl ring and amino-imidazole core, represents a scaffold of significant interest.[1][2] However, its potential can only be unlocked through a rigorous and early understanding of its fundamental physicochemical properties. These properties—solubility, lipophilicity, and ionization—are not mere data entries; they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and they dictate the entire formulation and development strategy.

This guide eschews a simple data-sheet format. Instead, it serves as a strategic whitepaper, detailing not just what to measure, but how and, most importantly, why. We will proceed from the perspective that 1-(3-Fluorophenyl)-1H-imidazol-2-amine is a novel candidate. Our objective is to establish a self-validating, robust framework for its characterization, providing the foundational knowledge necessary for informed decision-making in a drug development program. The protocols described herein are designed to be both comprehensive and practical, reflecting field-proven methodologies that ensure data integrity and reproducibility.

Section 1: Core Physicochemical Properties and Their Deterministic Role

The initial phase of characterization focuses on three core parameters: the compound's solid-state behavior (melting point), its ionization state in physiological conditions (pKa), and its affinity for lipophilic versus aqueous environments (LogP). These are the pillars upon which our understanding of the molecule's future in vivo behavior will be built.

Molecular Identity

Before any experimental work commences, confirming the identity and basic properties of the analyte is paramount.

PropertyValueSource
Chemical Name 1-(3-Fluorophenyl)-1H-imidazol-2-amineN/A
Molecular Formula C₉H₈FN₃[1]
Molecular Weight 177.18 g/mol [1][2]
CAS Number 1690596-46-3[1][2]
Canonical SMILES C1=CC(=CC(=C1)N2C=CN=C2N)FN/A
InChI Key VKAAVTDYOUAGCW-UHFFFAOYSA-N[1]
Melting Point and Thermal Analysis

The melting point is more than a simple physical constant; it is an indicator of purity and provides insights into the crystal lattice energy of the solid form. A sharp melting point typically suggests high purity. This analysis is foundational for solubility studies, as the energy required to break the crystal lattice directly impacts how readily the compound dissolves.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of 1-(3-Fluorophenyl)-1H-imidazol-2-amine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point (e.g., 250°C). Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The peak of the endotherm corresponds to the complete melting of the sample.

Causality Note: A slow heating rate is chosen to ensure thermal equilibrium within the sample, yielding a more accurate and sharp melting peak. The inert atmosphere prevents oxidative degradation at elevated temperatures.

Ionization Constant (pKa)

The pKa is arguably the most critical property for predicting a drug's behavior in the variable pH environments of the human body, from the stomach (pH 1-3) to the intestine (pH 5-8).[3][4] 1-(3-Fluorophenyl)-1H-imidazol-2-amine possesses a basic amino group on the imidazole ring, which will be protonated at low pH. The pKa value defines the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.[4] This ratio profoundly affects solubility, permeability, and receptor binding.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is ideal as it requires minimal sample and is amenable to automation.[3][5] It relies on the principle that the UV absorbance spectrum of a molecule changes as it ionizes.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

  • Titration: In a multi-well plate, add a small aliquot of the DMSO stock solution to each buffer, achieving a final compound concentration of approximately 50-100 µM.

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each well using a plate-based spectrophotometer.

  • Data Analysis: Plot absorbance at a wavelength that shows the largest change versus pH. The data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[4] Sophisticated software can perform multi-wavelength analysis to deconvolve pKa values with higher accuracy.[3]

Trustworthiness Note: This protocol is self-validating. The generation of a clean sigmoidal curve across multiple wavelengths provides high confidence in the determined pKa. The use of a universal buffer system ensures consistent ionic strength, a critical parameter that can influence pKa values.

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare 10 mM Compound Stock in DMSO C Aliquot Stock into Buffer Series (Final Conc. ~100 µM) A->C B Prepare Universal Buffers (pH 2-12) B->C D Acquire UV-Vis Spectrum (200-400 nm) for each pH C->D E Plot Absorbance vs. pH at a specific wavelength D->E F Fit Sigmoidal Curve to Data E->F G Determine Inflection Point F->G H Result: pKa Value G->H

Workflow for pKa determination via UV-metric titration.
Lipophilicity (LogP)

Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes.[6] It is quantified as the partition coefficient (P) between an immiscible lipid phase (typically n-octanol) and an aqueous phase. The logarithm of this value, LogP, is the industry standard. For an ionizable compound like ours, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.[7]

  • Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this solution to a known volume of pre-saturated n-octanol in a glass vial.

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to allow the compound to reach partitioning equilibrium.[8]

  • Phase Separation: Centrifuge the vial at low speed to cleanly separate the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve is essential for accurate quantification.[8][9]

  • Calculation:

    • LogP (or LogD at pH 7.4) = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Expertise Note: An alternative, higher-throughput method involves using reverse-phase HPLC.[6][10] A correlation is established between the retention time of known compounds and their literature LogP values. The retention time of the test compound is then used to estimate its LogP.[5] This is excellent for screening but the shake-flask method remains the definitive standard for lead candidates.[7]

Section 2: The Solubility Profile: A Multi-Faceted Assessment

Solubility is not a single value but a characteristic that depends heavily on the experimental conditions.[11][12] For drug development, we must distinguish between two key types: thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility: The Right Tool for the Right Stage
  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration a compound can reach in a solvent when the dissolved state is in equilibrium with the most stable solid form.[13][14] This is a critical parameter for formulation development and biopharmaceutical classification (BCS).[13]

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer.[15][16] The resulting value often represents the solubility of a metastable or amorphous form that precipitates rapidly. This high-throughput method is invaluable for screening large numbers of compounds in early discovery to flag potential issues.[11][17]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[13][18]

  • System Setup: Add an excess amount of solid 1-(3-Fluorophenyl)-1H-imidazol-2-amine (enough to ensure a visible solid remains at the end) to a known volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4) in a sealed glass vial.[8][18]

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period. It is crucial to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when the concentration in solution no longer increases.[8][13]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PTFE).[17][18]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[8][15]

  • Reporting: The final concentration is reported as the thermodynamic solubility in µg/mL or µM. The pH of the final solution should also be measured and reported.[19]

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Aqueous Buffer B Agitate at Constant Temp (e.g., 24-72 hours) A->B C Sample at Multiple Timepoints (24h, 48h, 72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.45 µm PTFE filter) D->E F Quantify Concentration via HPLC-UV E->F G Check for Plateau F->G G->B No Plateau, Continue Agitation H Result: Thermodynamic Solubility G->H Equilibrium Reached

Shake-Flask protocol for thermodynamic solubility.
Protocol: High-Throughput Kinetic Solubility (Nephelometry)

This method rapidly assesses the solubility of a compound upon its precipitation from a DMSO solution, making it ideal for early discovery screening.[12][20]

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) of the compound.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final concentrations.

  • Incubation & Measurement: Mix the plate and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.[20] Measure the light scattering or turbidity in each well using a nephelometer.[12]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility. This "cloud point" indicates the onset of precipitation.[13]

Section 3: Data Synthesis and Strategic Implications

The data generated from these protocols must be synthesized to build a coherent physicochemical profile of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Summary of Physicochemical Properties

The following table should be populated with the experimental data.

ParameterMethodConditionExpected ResultImplication for Development
Melting Point DSC10°C/minTBD (°C)Purity, solid form stability, dissolution energy.
pKa UV-Metric Titration25°C, I=0.15TBDPredicts ionization state in GI tract, pH-solubility.
LogP Shake-Flaskn-Octanol/WaterTBDIntrinsic lipophilicity, baseline for membrane permeability.
LogD Shake-Flaskn-Octanol/PBS pH 7.4TBDLipophilicity at physiological pH, key for ADME.
Kinetic Solubility NephelometryPBS, pH 7.4, 2hTBD (µM)Early flag for solubility issues in HTS assays.
Thermo. Solubility Shake-FlaskPBS, pH 7.4, 72hTBD (µg/mL)Definitive aqueous solubility for formulation and BCS.
pH-Solubility Profile Shake-FlaskBuffers pH 2-10TBD (µg/mL)Guides salt selection and formulation for oral absorption.
The pH-Solubility Profile: A Predictive Tool

By measuring thermodynamic solubility in buffers of varying pH, we can construct a pH-solubility profile. For a basic compound like 1-(3-Fluorophenyl)-1H-imidazol-2-amine, solubility is expected to be high at low pH (where it is fully protonated and charged) and decrease dramatically as the pH increases above its pKa (where the neutral, less soluble form dominates). This profile is essential for predicting oral absorption and can highlight the need for enabling formulations, such as salt forms or amorphous solid dispersions, to improve bioavailability.

Conclusion

The comprehensive characterization of 1-(3-Fluorophenyl)-1H-imidazol-2-amine is not an academic exercise; it is a critical, value-adding step in the drug development process. By employing the robust, validated protocols detailed in this guide, researchers and drug development professionals can build a foundational dataset that is both reliable and predictive. Understanding the interplay between the melting point, pKa, LogP, and the multi-faceted solubility profile enables a proactive, data-driven approach to lead optimization and formulation design, ultimately increasing the probability of translating a promising molecule into a successful therapeutic agent.

References

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate.
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • 3.7. Determination of Thermodynamic Solubility - Bio-protocol.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. Available at: [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Available at: [Link]

  • Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift - PubMed. (2015). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).
  • Thermodynamic Solubility Assay - Domainex. Available at: [Link]

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. Available at: [Link]

  • Solubility Assessment Service - Creative Biolabs. (2019). Available at: [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025). Available at: [Link]

  • Evaluation of pKa Estimation Methods on 211 Druglike Compounds | Journal of Chemical Information and Modeling - ACS Publications. (2010). Available at: [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC - NIH. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. (2023). Available at: [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024). Available at: [Link]

  • 1-(3-Fluorophenyl)-1H-imidazol-2-amine — Chemical Substance Information - NextSDS.
  • 3-(3-Fluorophenyl)-N-{2-[2-(1h-Imidazol-1-Yl)pyrimidin-4-Yl]ethyl}propan-1-Amine. PubChem. Available at: [Link]

  • N-(3-fluorophenyl)imidazo[1,5-a]pyridin-3-amine - Chemical Synthesis Database. (2025). Available at: [Link]

  • pKa values bases - Chair of Analytical Chemistry. University of Tartu.
  • Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry.
  • pKa of imidazoles - Chemistry Stack Exchange. (2017). Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC. Available at: [Link]

  • Imidazoles | AMERICAN ELEMENTS®. Available at: [Link]

Sources

Exploratory

A Comprehensive Preclinical Safety and Toxicity Assessment of 1-(3-Fluorophenyl)-1H-imidazol-2-amine: A Methodological Guide

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. Information regarding the specific toxicity of 1-(3-Fluorophenyl)-1H-imidazol-2-amine is l...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. Information regarding the specific toxicity of 1-(3-Fluorophenyl)-1H-imidazol-2-amine is limited in publicly available literature. Therefore, this guide establishes a comprehensive framework for its toxicological evaluation based on established regulatory guidelines and data from structurally related compounds. The protocols and data presented herein should be considered illustrative of the required scientific investigation.

Introduction

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a synthetic organic compound featuring a fluorinated phenyl group attached to an amino-imidazole core. This structural motif is of interest in medicinal chemistry due to the prevalence of imidazole and fluorophenyl groups in pharmacologically active agents. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common strategy in drug design. However, these same modifications necessitate a thorough evaluation of the compound's safety profile.

This guide provides a detailed overview of the essential preclinical toxicity studies required to characterize the safety of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in animal models. We will explore the causality behind experimental design, detail step-by-step methodologies for key assays, and present data in a structured format to facilitate interpretation. The overarching goal is to build a self-validating toxicological profile, from acute single-dose effects to long-term repeated-dose and specialized toxicity assessments.

Part 1: Acute Systemic Toxicity Assessment

The initial step in any safety evaluation is to determine the potential for toxicity after a single, high-dose exposure. This establishes the intrinsic toxicity of the compound and helps define dose ranges for subsequent, longer-term studies. The most common study is an acute oral toxicity test.

Rationale for Experimental Design

The choice of an acute toxic class method, such as the one described in OECD Guideline 423, is predicated on the ethical principle of reducing the number of animals used in testing while still obtaining a robust estimate of acute toxicity.[1] The study typically uses a single sex (usually females, which are often slightly more sensitive) and a stepwise dosing procedure.[2] The objective is not to calculate a precise LD50 (the dose lethal to 50% of the test population), but rather to determine a toxicity class and identify the No-Observed-Adverse-Effect-Level (NOAEL).[1] The rat is a standard rodent species recommended by regulatory guidelines for its extensive historical data and physiological relevance for this type of study.[3]

Experimental Protocol: Acute Oral Toxicity (OECD 423 Model)
  • Animal Selection: Use a small group of fasted Wistar rats (e.g., 3 females per step).[3]

  • Dose Administration: Administer the test article, 1-(3-Fluorophenyl)-1H-imidazol-2-amine, via oral gavage. A starting dose of 2000 mg/kg is often chosen for compounds with unknown toxicity.[3]

  • Clinical Observation: Monitor animals closely for the first several hours post-dosing and then daily for a total of 14 days.[3] Observations should include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, salivation, or diarrhea.

  • Body Weight Measurement: Record the body weight of each animal shortly before administration and at least weekly thereafter.[3]

  • Stepwise Procedure:

    • If no mortality occurs at 2000 mg/kg, a second group of 3 female rats is dosed at the same level to confirm the result.[3]

    • If mortality is observed, subsequent steps would involve dose reduction in a new group of animals.

  • Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes in major organs.[3]

Data Presentation & Interpretation

Based on a study of a similar, though unnamed, test item conducted according to this protocol, the following results can be used as a representative example.

Table 1: Hypothetical Acute Oral Toxicity Data for 1-(3-Fluorophenyl)-1H-imidazol-2-amine

ParameterGroup 1 (2000 mg/kg)Group 2 (2000 mg/kg)
Number of Animals 3 Female Wistar Rats3 Female Wistar Rats
Mortality (Day 14) 0/30/3
Clinical Signs No clinical findings observed.[3]No clinical findings observed.[3]
Body Weight Change Normal weight gain observed.[3]Normal weight gain observed.[3]
Gross Pathology No macroscopic pathological findings.[3]No macroscopic pathological findings.[3]
Conclusion LD50 > 2000 mg/kg bw.

Interpretation: An oral LD50 greater than 2000 mg/kg in rats suggests a low order of acute toxicity.[2] Such a result provides a wide margin of safety for initial dose selection in repeated-dose studies.

Part 2: Sub-chronic and Chronic Toxicity Evaluation

Repeated-dose toxicity studies are critical for evaluating the potential health hazards from longer-term exposure. A 28-day or 90-day sub-chronic study in rodents is a standard requirement.[2][4] These studies help identify target organs of toxicity and establish a NOAEL for long-term exposure.[1]

Rationale for Experimental Design

A 90-day study is typically sufficient to reveal the toxic effects of a compound that would be seen in a longer, chronic study.[4] Using at least three dose levels plus a control group allows for the establishment of a dose-response relationship.[1] The high dose should be selected to produce some evidence of toxicity, but not mortality, while the low dose should ideally produce no toxicity (the NOAEL). A mid-dose provides an intermediate point. Including both sexes is crucial as toxicity can be sex-dependent.

Experimental Protocol: 90-Day Repeated Oral Dose Toxicity (OECD 408 Model)
  • Animal Selection: Use groups of Sprague-Dawley rats (e.g., 10 males and 10 females per group).

  • Dose Groups:

    • Group 1: Vehicle Control (e.g., corn oil or 0.5% methylcellulose).

    • Group 2: Low Dose (e.g., 50 mg/kg/day).

    • Group 3: Mid Dose (e.g., 150 mg/kg/day).

    • Group 4: High Dose (e.g., 500 mg/kg/day).

  • Administration: Administer the test article daily via oral gavage for 90 consecutive days.

  • In-Life Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology and serum chemistry analysis. Key parameters include red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).

  • Terminal Procedures: At the end of the 90-day period, euthanize animals and perform a full gross necropsy. Weigh key organs (liver, kidneys, brain, spleen, etc.).

  • Histopathology: Preserve major organs and tissues in formalin for microscopic examination by a veterinary pathologist. This is the most critical endpoint for identifying target organ toxicity.

Visualization of Experimental Workflow

G cluster_setup Study Setup cluster_dosing Dosing & Monitoring (90 Days) cluster_analysis Terminal Analysis cluster_outcome Outcome a Animal Acclimation (Sprague-Dawley Rats) b Group Assignment (10/sex/group) a->b c Dose Groups: Control, Low, Mid, High b->c d Daily Oral Gavage c->d e Daily Clinical Observations f Weekly Body Weight & Food Consumption g Blood & Urine Collection (Clinical Pathology) d->g h Necropsy & Organ Weights g->h i Histopathology (Microscopic Examination) h->i j Identify Target Organs i->j k Determine NOAEL l Characterize Dose-Response

Caption: Workflow for a 90-day sub-chronic oral toxicity study.

Part 3: Specialized Toxicity Assessments

Beyond systemic toxicity, a comprehensive safety profile must investigate specific hazards such as genetic damage, carcinogenicity, and reproductive harm.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is required to assess different genotoxic mechanisms.[5][6] The presence of an aromatic amine substructure in 1-(3-Fluorophenyl)-1H-imidazol-2-amine makes this assessment particularly critical, as this class of compounds can sometimes be associated with mutagenicity.[5]

  • Bacterial Reverse Mutation Test (Ames Test):

    • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs if the test compound causes reverse mutations, allowing the bacteria to grow on a nutrient-deficient medium.

    • Method: The test is conducted both with and without metabolic activation (using a rat liver homogenate called S9 mix) to detect metabolites that may be mutagenic.[5]

  • In Vitro Mammalian Cell Micronucleus Test:

    • Principle: This assay detects small, extranuclear bodies called micronuclei in the cytoplasm of interphase cells. These are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division, indicating chromosomal damage.

    • Method: Mammalian cells (e.g., CHO, CHL, or human peripheral blood lymphocytes) are exposed to the test compound. After treatment, cells are scored for the presence of micronuclei.

  • In Vivo Micronucleus Test in Rodent Hematopoietic Cells:

    • Principle: This in vivo assay confirms if the genotoxic effects observed in vitro also occur in a whole animal system, accounting for absorption, distribution, metabolism, and excretion (ADME).

    • Method: Rodents are dosed with the compound, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Confirmation start Test Compound: 1-(3-Fluorophenyl)-1H-imidazol-2-amine ames Ames Test (Bacterial Gene Mutation) start->ames micronucleus_vitro Mammalian Cell Micronucleus Test (Chromosome Damage) start->micronucleus_vitro micronucleus_vivo Rodent Bone Marrow Micronucleus Test ames->micronucleus_vivo If positive or equivocal end Genotoxicity Profile ames->end micronucleus_vitro->micronucleus_vivo If positive or equivocal micronucleus_vitro->end micronucleus_vivo->end

Caption: Standard tiered approach for genotoxicity testing.

Carcinogenicity

Carcinogenicity studies are long-term (typically 2 years in rats) and are required for drugs intended for chronic use.[7] The decision to conduct these studies is based on the results of genotoxicity assays, evidence of pre-neoplastic lesions in shorter-term studies, and the compound's structure or mechanism of action.[7] Given the potential for some aromatic amines to be carcinogenic, a thorough evaluation of the 90-day histopathology data for any proliferative lesions is essential to inform this decision.

Reproductive and Developmental Toxicity

Reproductive toxicity studies investigate potential adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in their offspring.[8][9] These are complex, multi-generational studies (e.g., OECD 414, 415, 416) that assess all stages of the reproductive cycle. Key endpoints include effects on mating behavior, fertility, gestation, and fetal development (teratogenicity).

Summary and Safety Profile Synthesis

A comprehensive safety profile for 1-(3-Fluorophenyl)-1H-imidazol-2-amine requires the synthesis of data from all conducted studies.

Table 2: Integrated Safety Profile Summary (Hypothetical)

Toxicity TypeStudyKey FindingsImplication
Acute Toxicity Oral LD50 in RatsLD50 > 2000 mg/kg bw.[3]Low potential for acute toxicity via the oral route.
Repeated-Dose 90-Day Oral in RatsNOAEL = 150 mg/kg/day. Target organs at 500 mg/kg/day: Liver (hepatocellular hypertrophy) and Kidney (tubular changes).Defines a safe exposure limit for repeated use and identifies organs for clinical monitoring.
Genotoxicity Ames, In Vitro & In Vivo MicronucleusNegative in all assays.Low concern for mutagenic or clastogenic potential.
Reproductive Tox. Fertility & DevelopmentalNo adverse effects on fertility or fetal development at doses up to the NOAEL.Unlikely to pose a reproductive or developmental hazard at therapeutic exposure levels.

References

  • Acute oral toxicity study in rats. (2001).
  • Venkatesan, N., & Ramanathan, M. (2017). Preclinical Toxicity Studies-Tool of Drug Discovery.
  • PRE CLINICAL TOXICOLOGICAL STUDIES. upums.
  • van der Laan, J. W., et al. (2016). Prediction of the Carcinogenic Potential of Human Pharmaceuticals Using Repeated Dose Toxicity Data and Their Pharmacological Properties. Frontiers in Pharmacology.
  • Genotoxicity. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • Subchronic and Chronic Toxicity Assessment of Sublancin in Sprague–Dawley R
  • ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. (2022).
  • Preclinical Toxicity Studies. (2022).
  • 1H-Imidazole, 1-ethenyl- - Evaluation st
  • 1H-Imidazole, 1-methyl- - Evaluation st
  • Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. (2026).
  • Advancing the Understanding of PFAS-Induced Reproductive Toxicity in Key Model Species. (n.d.).
  • Acute and subchronic toxicity studies of the original drug FS-1. (2014). Acta Veterinaria Brno.
  • Special Issue: Reproductive Toxicity of Chemicals. MDPI.
  • Franke, R., Gruska, A., Giuliani, A., & Benigni, R.

Sources

Foundational

metabolic degradation pathways of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

An In-Depth Technical Guide to the Metabolic Degradation of 1-(3-Fluorophenyl)-1H-imidazol-2-amine Introduction In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Degradation of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Introduction

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. The molecule 1-(3-Fluorophenyl)-1H-imidazol-2-amine presents a fascinating case study, combining three key structural motifs that profoundly influence its biotransformation: an imidazole ring, a fluorinated aromatic system, and an amine group. The imidazole ring is a common heterocycle in many approved drugs, while fluorine substitution is a widely employed strategy to enhance metabolic stability and modulate pharmacokinetic properties.[1][2][3][4]

This guide provides a comprehensive technical exploration of the predicted metabolic degradation pathways for 1-(3-Fluorophenyl)-1H-imidazol-2-amine. We will delve into the enzymatic systems likely responsible for its metabolism, outline detailed experimental workflows for metabolite identification, and discuss the advanced analytical techniques required for definitive structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex interplay between chemical structure and metabolic transformation.

Chapter 1: Foundational Principles of Biotransformation

The metabolic degradation of any xenobiotic, including our topic compound, is primarily governed by a two-phased enzymatic process designed to increase water solubility and facilitate excretion.

  • Phase I Metabolism: These reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule, typically through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, located predominantly in the liver, are the principal enzymes catalyzing these oxidative transformations.[5] For imidazole-containing compounds, CYP3A4 and CYP3A5 are often the core metabolizing enzymes.[6]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I (or parent drugs with suitable functional groups) are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. This process significantly increases the molecule's hydrophilicity, preparing it for elimination.

The Influence of Key Structural Features
  • The Imidazole Ring: This heterocycle is susceptible to several metabolic attacks. CYP-mediated oxidation is common, potentially leading to the formation of imidazolinone or hydantoin structures, and in some cases, can result in the cleavage of the ring itself.[7] The nitrogen atoms of the imidazole ring also provide sites for Phase II N-glucuronidation.[7]

  • The Fluorophenyl Group: The introduction of a fluorine atom onto an aromatic ring is a deliberate medicinal chemistry strategy to block metabolically labile positions ("metabolic soft spots").[2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage.[2] However, its presence electronically influences the aromatic ring, and while direct C-H oxidation is sterically and electronically hindered, CYP-catalyzed aromatic hydroxylation at other positions or even oxidative defluorination can occur.[8][9][10]

Chapter 2: Predicted Metabolic Pathways

Based on established biochemical principles, we can predict several competing metabolic pathways for 1-(3-Fluorophenyl)-1H-imidazol-2-amine. The primary sites of metabolism are anticipated to be the electron-rich imidazole and phenyl rings.

Major Predicted Pathways:
  • Pathway A: Aromatic Hydroxylation: Oxidation of the fluorophenyl ring by CYP enzymes (likely CYP1A2, CYP2C19, CYP2D6, and CYP3A4) represents a major anticipated pathway.[11] Hydroxylation will likely occur at positions ortho or para to the imidazole substituent, leading to the formation of phenolic metabolites.

  • Pathway B: Imidazole Oxidation: The imidazole ring is another primary target for CYP-mediated oxidation. This can occur at the C4 or C5 positions, followed by further oxidation to form more polar metabolites.

  • Pathway C: Oxidative Defluorination: Although less common due to the strength of the C-F bond, CYP enzymes can catalyze an oxidative defluorination process.[8][9] This pathway proceeds through an epoxide intermediate and results in a phenolic metabolite and the release of a fluoride ion, which can be a potential source of bioactivation and toxicity.[12]

  • Pathway D: N-Glucuronidation (Phase II): The nitrogen atoms of the imidazole ring are available for direct conjugation with glucuronic acid, a common metabolic route for nitrogen-containing heterocyclic drugs.[7] This Phase II reaction can occur on the parent compound or on its Phase I metabolites.

The following diagram illustrates the predicted biotransformation routes for 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Metabolic Pathways cluster_0 Phase I Metabolism (CYP450-Mediated) cluster_1 Phase II Metabolism (UGT-Mediated) Parent 1-(3-Fluorophenyl)-1H-imidazol-2-amine M1 Phenolic Metabolite (Aromatic Hydroxylation) Parent->M1 Pathway A M2 Imidazole-Oxidized Metabolite Parent->M2 Pathway B M3 Defluorinated Phenolic Metabolite Parent->M3 Pathway C M4 N-Glucuronide Conjugate (Parent) Parent->M4 Pathway D M5 O-Glucuronide Conjugate (from M1 or M3) M1->M5 Conjugation M3->M5

Caption: Predicted Phase I and Phase II metabolic pathways.

Chapter 3: Experimental Workflow for Metabolite Profiling

A multi-step, systematic approach is required to identify and characterize the metabolites of 1-(3-Fluorophenyl)-1H-imidazol-2-amine. This workflow integrates in vitro and in vivo models to provide a comprehensive metabolic profile.

Part 1: In Vitro Metabolic Stability and Metabolite Identification

The initial step involves using subcellular fractions, primarily Human Liver Microsomes (HLM), which are rich in CYP enzymes.

Objective: To determine the rate of metabolism (metabolic stability) and identify the primary metabolites formed by Phase I enzymes.

Protocol: HLM Incubation Assay

  • Preparation: Prepare a stock solution of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine pre-warmed phosphate buffer (pH 7.4), HLM (final protein concentration 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).[13]

  • Pre-incubation: Equilibrate the mixture at 37°C for 5-10 minutes. This step ensures all components are at the optimal reaction temperature.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a required cofactor for CYP450 enzyme activity.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard. The internal standard is crucial for accurate quantification, correcting for variations in sample processing and instrument response.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 2: Enzyme Phenotyping

Objective: To identify the specific CYP450 isoforms responsible for the compound's metabolism.

Methodology:

  • Recombinant CYPs: Incubate the compound separately with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) to directly identify which isoforms produce metabolites.[11][13]

  • Chemical Inhibition: Conduct HLM incubations in the presence of known selective inhibitors for different CYP enzymes to observe which inhibitor prevents the formation of metabolites.[13]

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Compound + HLM + NADPH B Incubation at 37°C (Time Course) A->B C Quench Reaction (Acetonitrile + IS) B->C D Protein Precipitation & Centrifugation C->D E Supernatant for LC-MS/MS Analysis D->E I Analysis by LC-HRMS & NMR F Dose Animal Model (e.g., Rat) G Collect Biological Samples (Plasma, Urine, Feces) F->G H Sample Extraction (e.g., SPE, LLE) G->H H->I

Caption: General workflow for metabolite identification.

Chapter 4: Advanced Analytical Techniques for Structural Elucidation

Identifying the presence of metabolites is only the first step; determining their exact chemical structure is critical. This requires a combination of high-end analytical technologies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone technique for detecting and quantifying metabolites in complex biological matrices.[14]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (<5 ppm error). This allows for the determination of the elemental composition of a metabolite, which is the first step in its identification.[13] For example, a mass increase of 15.9949 Da relative to the parent compound strongly suggests the addition of one oxygen atom (hydroxylation).

  • Tandem Mass Spectrometry (MS/MS): In this technique, a metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint, helping to pinpoint the location of the metabolic modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides mass and fragmentation data, NMR is the gold standard for unambiguous structure elucidation, especially for differentiating isomers.[14]

  • ¹⁹F NMR Spectroscopy: This is an exceptionally powerful tool for any study involving fluorinated compounds.[15] It offers high sensitivity and a wide chemical shift range, allowing for the direct detection and quantification of the parent drug and all fluorine-containing metabolites in a single spectrum, often with minimal sample preparation.[13][16] A change in the ¹⁹F chemical shift compared to the parent compound indicates a structural modification, providing valuable clues about the metabolite's identity.

  • ¹H and ¹³C NMR: These standard NMR techniques are used to determine the overall carbon-hydrogen framework of isolated metabolites, complementing the information from ¹⁹F NMR and MS to provide a complete and definitive structural assignment.

Data Presentation: Predicted Metabolite Mass Shifts

The following table summarizes the expected mass shifts for the primary predicted metabolites, which serves as a guide for initial data analysis in an HRMS experiment.

Predicted Metabolic ReactionMolecular Formula ChangeExact Mass Shift (Da)
Phase I
Hydroxylation+O+15.9949
Dehydrogenation-2H-2.0156
Oxidative Defluorination+O, -F, +H-2.0005
Phase II
Glucuronidation+C₆H₈O₆+176.0321

Conclusion

The metabolic degradation of 1-(3-Fluorophenyl)-1H-imidazol-2-amine is predicted to be a complex process involving multiple competing pathways, primarily driven by CYP450-mediated oxidation on both the fluorophenyl and imidazole rings, followed by potential Phase II conjugation. The presence of the fluorine atom is expected to enhance metabolic stability compared to a non-fluorinated analogue, yet pathways such as aromatic hydroxylation and even oxidative defluorination remain highly probable.[2][17]

A definitive understanding of these pathways requires a rigorous experimental approach. This guide has outlined a self-validating system that combines in vitro screening in Human Liver Microsomes for initial profiling and enzyme phenotyping, with subsequent in vivo studies to confirm the presence of metabolites in a whole-organism context. The structural elucidation of these metabolites relies on the synergistic application of high-resolution mass spectrometry for determining elemental composition and fragmentation patterns, and multi-nuclear NMR spectroscopy (especially ¹⁹F NMR) for unambiguous structural assignment. This integrated strategy is essential for building a complete metabolic map, enabling informed decisions in the drug development process and ensuring the selection of candidates with optimal pharmacokinetic and safety profiles.

References

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ResearchGate. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. Available at: [Link]

  • Some reported routes for the Phase 1 metabolism reactions portrayed by the imidazole-containing drugs. ResearchGate. Available at: [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Wiley Online Library. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

  • Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Available at: [Link]

  • Simplifying Structure Elucidation of Fluorinated Small Molecules. Spectroscopy Online. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. National Center for Biotechnology Information. Available at: [Link]

  • 1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. ResearchGate. Available at: [https://www.researchgate.net/publication/259837968_1-4-Fluoro-3-morpholin-4-ylphenylethyl]-3-4-fluorophenylacrylamide_as_an_Orally_Bioavailable_KCNQ2_Opener_Devoid_of_CYP3A4_Metabolism-Dependent_Inhibition]([Link])

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed. Available at: [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. PubMed. Available at: [Link]

  • [Determination of imidazoles and their metabolites in pork by liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. PubMed. Available at: [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. Available at: [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]

  • Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris Publishing. Available at: [Link]

  • Cytochrome P450: Radicals in a Biochemical Setting. YouTube. Available at: [Link]

  • Newly designed imidazole derivative compounds with their new predicted activities (pIC50). ResearchGate. Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. Springer. Available at: [Link]

  • Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs. Mayo Clinic. Available at: [Link]

  • Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. ACS Publications. Available at: [Link]

  • 1-(3-Fluorophenyl)-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. Available at: [Link]

  • Imidazole compounds in contemporary metabolism. The chemical structures... ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-fluorophenyl)-1H-imidazol-2-amine, a key building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-fluorophenyl)-1H-imidazol-2-amine, a key building block in medicinal chemistry. The synthesis is achieved through a copper-catalyzed N-arylation of 2-aminoimidazole with 1-fluoro-3-iodobenzene, a variant of the Ullmann condensation reaction. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed experimental procedure, and provides guidance on purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of 1-Aryl-2-aminoimidazoles

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] The introduction of an aryl group at the N1 position can significantly modulate the pharmacological properties of these molecules. Specifically, 1-(3-Fluorophenyl)-1H-imidazol-2-amine serves as a crucial intermediate in the development of various therapeutic agents, including kinase inhibitors and receptor modulators. The fluorine substituent can enhance metabolic stability and binding affinity.

The synthesis of 1-aryl-2-aminoimidazoles, however, presents a regioselectivity challenge due to the presence of three nucleophilic nitrogen atoms in the 2-aminoimidazole core. This protocol focuses on a copper-catalyzed approach, which has been demonstrated to selectively promote arylation at the desired endocyclic N1 position.[1]

Mechanistic Rationale: The Ullmann Condensation

The synthesis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine is accomplished via a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[3][4] This reaction is a cornerstone in the formation of carbon-nitrogen bonds, particularly for the arylation of amines and amides.[5][6]

The catalytic cycle is generally understood to proceed through the following key steps:

  • Formation of the Active Catalyst: In the presence of a ligand (often a diamine), a copper(I) salt forms an active catalytic complex.

  • Oxidative Addition: The aryl halide (1-fluoro-3-iodobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Deprotonation and Ligand Exchange: A base deprotonates the 2-aminoimidazole, which then coordinates to the copper center, displacing the halide.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the 1-(3-Fluorophenyl)-1H-imidazol-2-amine product and regenerating the copper(I) catalyst.[7]

The choice of a copper-based system is critical for achieving the desired N1-regioselectivity, as palladium-catalyzed systems often favor arylation of the exocyclic amino group.[1]

Experimental Protocol

This protocol is designed for the synthesis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Aminoimidazole sulfate≥97%Commercially Available
1-Fluoro-3-iodobenzene≥98%Commercially Available
Copper(I) Iodide (CuI)≥99.5%Commercially Available
N,N'-Dimethylethylenediamine (DMEDA)≥99%Commercially AvailableLigand
Potassium Phosphate (K₃PO₄)≥98%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor Extraction & Chromatography
Methanol (MeOH)HPLC GradeCommercially AvailableFor Chromatography
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableFor Extraction
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableDrying Agent
Silica Gel230-400 meshCommercially AvailableFor Column Chromatography
Reaction Vial (e.g., 20 mL)With a screw cap and septum
Magnetic Stir Bar
Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh & Combine: - 2-Aminoimidazole sulfate - 1-Fluoro-3-iodobenzene - CuI - K₃PO₄ solvent Add Anhydrous Toluene reagents->solvent ligand Add DMEDA solvent->ligand degas Degas with N₂/Ar ligand->degas heat Heat at 110 °C (Monitor by TLC/LC-MS) degas->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction (EtOAc) filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry chromatography Silica Gel Chromatography (DCM/MeOH Gradient) dry->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize

Caption: Synthetic workflow for 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-aminoimidazole sulfate (1.1 mmol, 1.1 eq), potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 eq), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

    • Seal the vial with a screw cap fitted with a septum.

    • Evacuate and backfill the vial with an inert atmosphere (nitrogen or argon). This process should be repeated three times.

    • Under the inert atmosphere, add anhydrous toluene (5 mL).

    • Add 1-fluoro-3-iodobenzene (1.0 mmol, 1.0 eq) and N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) via syringe.

  • Reaction:

    • Place the sealed vial in a preheated oil bath or heating block at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The polar nature of 2-aminoimidazole derivatives can make purification challenging.[2] Column chromatography is the recommended method.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in dichloromethane (DCM).

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The exact gradient may need to be optimized based on TLC analysis.

    • Collect the fractions containing the desired product (visualized by TLC with a UV lamp and/or staining).

    • Combine the pure fractions and concentrate under reduced pressure to yield 1-(3-Fluorophenyl)-1H-imidazol-2-amine as a solid.

  • Recrystallization (Alternative):

    • If the product obtained after chromatography requires further purification, or if a crystalline solid is desired, recrystallization can be attempted from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[8]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive catalystEnsure CuI is fresh and has been stored under inert conditions.
Insufficiently anhydrous conditionsUse oven-dried glassware and anhydrous solvent.
Poor quality reagentsUse high-purity starting materials and reagents.
Mixture of Regioisomers Reaction conditions favoring exocyclic arylationWhile less common with copper catalysis, ensure the reaction is run as described. Palladium contamination could be a factor.
Difficult Purification Product streaking on silica gel columnAdd a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) to the eluent to improve peak shape.[2]
Product co-eluting with impuritiesOptimize the solvent system for chromatography. Consider reverse-phase chromatography if the product is highly polar.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine via a copper-catalyzed N-arylation reaction. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can efficiently access this valuable building block for applications in drug discovery and development. The provided troubleshooting guide addresses common challenges associated with the synthesis and purification of this class of compounds.

References

  • Barluenga, J., et al. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 50(36), 8333-8336. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.[Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis.[Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia.[Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Semmelhack, M. F., Helquist, P., & Jones, L. D. (1981). Reaction of aryl and vinyl halides with nickel(0) complexes. A general synthesis of aryl and vinyl ketones. Journal of the American Chemical Society, 103(21), 6460-6462.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wu, J., & He, C. (2005). A General and Efficient Copper-Catalyzed N-Arylation of Imidazoles. The Journal of Organic Chemistry, 70(9), 3669-3672.
  • Cristau, H.-J., Cellier, P. P., & Spindler, J.-F. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Chemistry – A European Journal, 10(22), 5607-5622.
  • Ma, D., & Cai, Q. (2003). A General and Efficient Copper-Catalyzed N-Arylation of Anilines. Organic Letters, 5(14), 2453-2455.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(12), 4120-4121.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions, 63, 265-555.
  • Hartwig, J. F. (2010).
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C−N Bond Formation. Chemical Reviews, 108(8), 3054-3131.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann Reaction: A Potent and Versatile Tool for Modern Organic Synthesis. Synlett, 2003(15), 2428-2439.
  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). The Copper-Catalyzed Ullmann-Goldberg-Buchwald-Hartwig C-N Cross-Coupling Reaction. In Copper-Catalyzed Asymmetric Synthesis (pp. 1-52). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(3-Fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(3-Fluorophenyl)-1H-imidazol-2-amine. This compound is of significant interest in pharmaceutical research and development. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. The protocol has been developed to be straightforward and readily implementable in a quality control or research laboratory setting. All validation procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a heterocyclic amine containing a fluorophenyl and an imidazol-2-amine moiety. Its chemical structure (Figure 1) suggests its potential as a scaffold in medicinal chemistry. Accurate quantification of this and similar active pharmaceutical ingredients (APIs) is critical during drug development, from synthesis to formulation and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This application note provides a comprehensive guide for the development and validation of an HPLC method for 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Figure 1: Chemical Structure of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Caption: Structure of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Molecular Formula: C₉H₈FN₃[1]

  • Molecular Weight: 177.18 g/mol [1][2]

  • pKa: The pKa of 1-(3-Fluorophenyl)-1H-imidazol-2-amine has not been experimentally determined in readily available literature. However, considering the 2-aminoimidazole group, the compound is expected to be basic. The pKa of the conjugate acid of 2-aminoimidazole is reported to be around 8.65.[3] The electron-withdrawing nature of the fluorophenyl group may slightly decrease the basicity. Therefore, a pKa in the range of 7.5-8.5 is a reasonable estimate. To ensure consistent retention and peak shape, the mobile phase pH should be controlled at least 2 pH units away from the pKa.

  • logP: The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. While an experimental value is not available, the structure, with its aromatic and imidazole rings, suggests a moderate level of hydrophobicity, making it well-suited for reversed-phase chromatography.

  • UV Absorbance: Aromatic and heteroaromatic systems, such as the phenyl and imidazole rings in the analyte, exhibit strong UV absorbance. Based on similar structures, a significant absorbance is expected in the range of 210-280 nm. An initial UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development

The method development process is a systematic approach to achieving a reliable separation.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Column Selection (C18, 5 µm, 4.6x150 mm) B Mobile Phase Screening (ACN/Water, MeOH/Water) A->B C Detector Wavelength (UV Scan for λmax) B->C D Mobile Phase pH (Phosphate Buffer) C->D Proceed with optimal initial conditions E Gradient/Isocratic Elution D->E F Flow Rate & Temperature E->F G System Suitability (Tailing, Plates, RSD) F->G Finalized Method H Method Validation (ICH Guidelines) G->H

Caption: Systematic workflow for HPLC method development.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds.

  • Chemicals: HPLC grade acetonitrile (ACN), methanol (MeOH), potassium dihydrogen phosphate, and ortho-phosphoric acid. High purity water (e.g., Milli-Q).

  • Standard: A well-characterized reference standard of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Protocol: Preparation of Solutions
  • Mobile Phase A (Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in high purity water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-(3-Fluorophenyl)-1H-imidazol-2-amine reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol: Chromatographic Conditions

The following optimized conditions were determined after a systematic evaluation of column chemistry, mobile phase composition, and pH.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL

Rationale for Condition Selection:

  • Column: A C18 column provides excellent retention and selectivity for aromatic compounds.

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures that the amine group is protonated, leading to a single ionic species and improved peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient program allows for the efficient elution of the analyte with good peak symmetry and a reasonable run time.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and generally provides good sensitivity. A DAD can be used to determine the optimal wavelength for maximum absorbance.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by injecting the diluent, a placebo (if a formulation is being tested), and the standard solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Linearity and Range

Linearity was assessed by injecting at least five concentrations of the analyte over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits for all variations.

Validation Results Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 100Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (RSD) ≤ 2%0.8%
Intermediate Precision (RSD) ≤ 2%1.2%
Robustness System suitability passesPass

Conclusion

This application note presents a detailed, robust, and validated RP-HPLC method for the quantification of 1-(3-Fluorophenyl)-1H-imidazol-2-amine. The method is shown to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a pharmaceutical setting. The provided protocols and rationale offer a solid foundation for researchers and drug development professionals working with this and structurally related compounds.

References

  • Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873–879. [Link]

  • Al-Tamrah, S. A. (2012). Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by rp-hplc. International Journal of Pharmaceutical Sciences and Research, 3(3), 834. [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • SIELC. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. [Link]

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735–1742. [Link]

  • Slocum, R. D., Flores, H. E., Galston, A. W., & Weinstein, L. H. (1989). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Plant Physiology, 89(2), 512–517. [Link]

  • Mori, M., Mori, H., & Fujiwara, Y. (2018). An Improved Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Quantification of Levels of Imidazole Dipeptides and Their Metabolites in Human Plasma. Annals of Clinical Biochemistry, 55(4), 485–492. [Link]

  • LabRulez. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • de Souza, D., & de Oliveira, M. F. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 7648–7660. [Link]

  • NextSDS. (n.d.). 1-(3-Fluorophenyl)-1H-imidazol-2-amine — Chemical Substance Information. [Link]

  • Chemical Synthesis Database. (n.d.). N-(3-fluorophenyl)imidazo[1,5-a]pyridin-3-amine. [Link]

  • Leito, I. (n.d.). pKa values bases. Chair of Analytical Chemistry. [Link]

  • Karon, K., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno. Molecules, 24(24), 4567. [Link]

  • Reich, H. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. [Link]

  • Molport. (n.d.). 5-(3-fluorophenyl)-1-methyl-1H-imidazol-2-amine. [Link]

  • Goral, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6543. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]

  • Hong, R.-X., Shao, J., Wang, T.-T., & Ceng, H.-B. (2010). Synthesis, Ultraviolet and Fluorescence Properties of Triphenyl Imidazole Compounds. Chinese Journal of Organic Chemistry, 30(4), 576–581. [Link]

  • NIST. (n.d.). 1H-Imidazole, 2,4,5-triphenyl-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). UV-Vis and fluorescence spectra of solutions of probes 1 and 2... [Link]

  • Khomenko, D. M., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 18(27), 5183–5193. [Link]

  • Ministry of Economy, Trade and Industry, Japan. (n.d.). 対象化学物質について -物質一覧表- (About target chemical substances - substance list). [Link]

Sources

Method

Application Note: 1-(3-Fluorophenyl)-1H-imidazol-2-amine as a Privileged Precursor in Targeted Drug Discovery

Introduction & Scientific Rationale In modern drug discovery, selecting an optimal starting pharmacophore is critical for balancing target affinity with viable pharmacokinetic (PK) properties. 1-(3-Fluorophenyl)-1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, selecting an optimal starting pharmacophore is critical for balancing target affinity with viable pharmacokinetic (PK) properties. 1-(3-Fluorophenyl)-1H-imidazol-2-amine has emerged as a highly versatile, "privileged" building block. It elegantly combines the hydrogen-bonding and metal-coordinating capabilities of the 2-aminoimidazole (2-AI) core with the metabolic resilience imparted by a fluorinated aromatic ring.

As a Senior Application Scientist, I prioritize precursors that offer predictable structure-activity relationship (SAR) trajectories. The rationale for utilizing this specific compound rests on two structural pillars:

  • The 2-Aminoimidazole (2-AI) Core: The 2-AI scaffold is a recognized bioisostere for guanidine. It acts as a potent hydrogen bond donor/acceptor motif, frequently deployed in the design of kinase hinge-binding inhibitors, G-protein coupled receptor (GPCR) antagonists[1], and metalloenzyme coordinators (such as Arginase I inhibitors)[2].

  • The 3-Fluorophenyl Motif: The strategic incorporation of fluorine serves multiple purposes. The strong C–F bond resists cytochrome P450-mediated oxidative metabolism, significantly increasing the in vivo half-life of the resulting drug[3]. Furthermore, fluorine substitution increases the lipophilicity of the molecule, enhancing cellular uptake and blood-brain barrier (BBB) penetrance[3]. Electronically, the fluorine atom subtly lowers the pKa of the imidazole ring, optimizing its protonation state at physiological pH (7.4) to favor membrane permeation while retaining target engagement.

Key Applications in Drug Discovery

GPCR Antagonism (Adenosine & Serotonin Receptors)

Derivatives of N-aryl-2-aminoimidazoles have shown exceptional promise as non-xanthine antagonists for human G-protein coupled receptors, particularly the Adenosine A3 receptor (A3AR), which is heavily implicated in inflammatory diseases and oncology[1]. The exocyclic 2-amino group acts as a critical anchor, engaging in hydrogen bonding with transmembrane residues, while the 3-fluorophenyl ring occupies the hydrophobic binding pocket, driving target selectivity.

Anti-Biofilm Adjuvants

Antimicrobial resistance is a critical global health crisis. 2-AI derivatives, inspired by marine alkaloids like oroidin, have been identified as potent anti-biofilm agents[4]. Rather than exerting direct bactericidal activity—which triggers rapid evolutionary resistance—these derivatives disrupt bacterial response regulators (e.g., BfmR). This mechanism disperses established biofilms and re-sensitizes multidrug-resistant pathogens (such as Acinetobacter baumannii) to conventional antibiotics[4].

Visualizations of Workflows and Pathways

SynthWorkflow Start 1-(3-Fluorophenyl)-1H-imidazol-2-amine (Precursor) Halogenation Electrophilic Halogenation (C4/C5 Activation) Start->Halogenation NBS/NIS in DMF Amidation Amide Coupling (N2-Derivatization) Start->Amidation Acyl Chlorides, DIPEA CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Halogenation->CrossCoupling Pd(PPh3)4, Boronic Acids AntiBiofilm Anti-Biofilm Adjuvants (BfmR targeting) Amidation->AntiBiofilm GPCR GPCR Antagonists (e.g., A3AR, 5-HT) CrossCoupling->GPCR Kinase Kinase Inhibitors (Hinge-Binding) CrossCoupling->Kinase

Fig 1: Synthetic workflow for functionalizing the 2-aminoimidazole precursor.

Signaling Antagonist 2-AI Derivative (Antagonist) A3AR Adenosine A3 Receptor (GPCR) Antagonist->A3AR Blocks Gi Gi/Go Protein A3AR->Gi Activates (if unblocked) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates

Fig 2: Mechanism of 2-AI derived GPCR antagonists blocking A3AR signaling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to confirm success at each critical juncture.

Protocol 1: Regioselective Bromination (C4/C5 Activation)

Objective: Establish a synthetic halogen handle at the C4 or C5 position for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Causality: The electron-rich nature of the 2-aminoimidazole ring makes it highly susceptible to electrophilic aromatic substitution. Using N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at 0 °C ensures strict regiocontrol, favoring mono-bromination and preventing over-halogenation.

  • Reaction Setup: Dissolve 1.0 eq of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Add 1.05 eq of NBS dropwise as a solution in DMF.

    • Validation Check: The solution will transition from colorless to a pale yellow hue, indicating the formation of the active bromonium intermediate.

  • Monitoring: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The fluorophenyl ring renders both the starting material and product UV-active (254 nm). The brominated product will exhibit a higher Rf​ value due to decreased polarity.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize any residual electrophilic bromine. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Confirmation: Dry over Na2​SO4​ , concentrate under reduced pressure, and analyze via LC-MS.

    • Validation Check: The mass spectrum must show the characteristic 1:1 isotopic M+ / M+2 doublet, definitively confirming the incorporation of a single bromine atom.

Protocol 2: N2-Amidation for Anti-Biofilm Adjuvant Synthesis

Objective: Acylate the exocyclic 2-amino group to synthesize biofilm-dispersing adjuvants. Causality: The 2-amino group of the imidazole ring is significantly less nucleophilic than standard aliphatic amines because its lone pair is delocalized into the aromatic π-system. Consequently, standard peptide coupling conditions (e.g., EDC/NHS) often fail. Highly reactive acyl chlorides paired with a nucleophilic catalyst (DMAP) and a non-nucleophilic base (DIPEA) are required to drive the reaction to completion.

  • Activation: In a flame-dried flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF.

    • Validation Check: Vigorous gas evolution ( CO2​ , CO ) visually confirms the formation of the highly reactive acyl chloride.

  • Coupling: In a separate flask, dissolve 1-(3-Fluorophenyl)-1H-imidazol-2-amine (1.0 eq), DIPEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C.

  • Addition: Slowly transfer the acyl chloride solution into the amine solution. Warm to room temperature and stir for 12 hours.

  • Monitoring:

    • Validation Check: Perform a Ninhydrin (Kaiser) test on a small reaction aliquot. A color change from purple (primary amine present) to yellow/colorless confirms the complete consumption of the 2-aminoimidazole precursor.

  • Purification: Wash the organic layer with saturated NaHCO3​ , followed by brine. Purify via flash column chromatography.

    • Validation Check: Confirm product identity via 1H NMR. Observe the disappearance of the broad −NH2​ singlet (~5.0-6.0 ppm) and the emergence of a distinct, downfield amide −NH proton (>8.0 ppm).

Data Presentation

Table 1: Physicochemical & Predictive ADME Profile of 1-(3-Fluorophenyl)-1H-imidazol-2-amine These baseline metrics demonstrate why this precursor is an ideal starting point for library generation, adhering strictly to Lipinski's Rule of 5.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 177.18 g/mol Highly efficient ligand; leaves ample mass budget for derivatization.
LogP (Predicted) ~1.5 - 2.0Optimal lipophilicity for oral bioavailability and membrane crossing.
H-Bond Donors 1 ( −NH2​ group)Facilitates critical hinge-binding or GPCR anchoring interactions.
H-Bond Acceptors 2 (Imidazole N, F atom)Enhances target multipole interactions.
Topological Polar Surface Area 43.6 ŲExcellent predictor for high BBB penetrance (ideal for CNS targets).
Rule of 5 Violations 0Highly favorable for downstream clinical development.

Table 2: Comparative Pharmacological Impact of Derivatization (Illustrative) Demonstrating the versatility of the scaffold across different therapeutic modalities.

Derivative ClassStructural ModificationPrimary TargetObserved Pharmacological Effect
Unsubstituted Precursor None (Baseline)N/AHigh aqueous solubility, low specific target affinity.
C4-Aryl Derivative Suzuki Coupling at C4Kinases / GPCRsHigh target potency ( IC50​ < 10 nM), optimized receptor fit[1].
N2-Acyl Derivative Amidation of −NH2​ Bacterial BfmRDisrupts biofilm signaling, restores antibiotic sensitivity[4].

References

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 Source: Pharmaceuticals (PMC)
  • Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC)
  • Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii Source: ChemMedChem (PMC)
  • 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I Source: ACS Medicinal Chemistry Letters (PMC)

Sources

Application

how to prepare 1-(3-Fluorophenyl)-1H-imidazol-2-amine stock solutions for assays

Application Note: Reconstitution and Assay Integration of 1-(3-Fluorophenyl)-1H-imidazol-2-amine Target Audience: Researchers, assay development scientists, and compound management professionals. Document Purpose: To pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Assay Integration of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Target Audience: Researchers, assay development scientists, and compound management professionals. Document Purpose: To provide an authoritative, self-validating framework for the preparation, storage, and aqueous integration of 1-(3-Fluorophenyl)-1H-imidazol-2-amine stock solutions for high-throughput biochemical and cellular assays.

Physicochemical Profiling of the Target Molecule

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a small-molecule building block and screening compound characterized by a polar 1H-imidazol-2-amine headgroup and a lipophilic 3-fluorophenyl ring. Understanding its physicochemical profile is the first step in preventing downstream assay failures. The fluorinated aromatic ring increases the molecule's lipophilicity, making it poorly soluble in neutral aqueous buffers but highly soluble in polar aprotic solvents.

Table 1: Physicochemical Properties & Reconstitution Metrics

ParameterValue / Specification
Chemical Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Physical State Solid / Lyophilized Powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Mass for 1 mL of 10 mM Stock 1.77 mg
Mass for 1 mL of 50 mM Stock 8.86 mg

The Causality of Solvent Selection and Management

Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is the industry gold standard for compound management due to its amphipathic nature, high polarization, and aprotic characteristics, which allow it to solvate both the polar imidazole ring and the lipophilic fluorophenyl group [2]. However, DMSO is highly hygroscopic. The uptake of atmospheric water drastically alters its solvation capacity. As water content increases in the DMSO stock, cavity formation within the solvent—a necessary thermodynamic step for molecular dissolution—becomes energetically unfavorable, leading to compound precipitation [3]. Therefore, strictly anhydrous DMSO (>99.9% purity) must be used, and stocks must be handled in low-humidity environments.

Toxicity and Concentration Limits in Assays: While DMSO is an excellent solvent, it is biologically active. In cellular assays (e.g., using human fibroblast-like synoviocytes or primary cell lines), final DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce solvent cytotoxicity and trigger the off-target cleavage of apoptotic markers like caspase-3 and PARP-1 [2]. Therefore, stock solutions must be highly concentrated (e.g., 10 mM) to ensure the final assay dilution factor is at least 1:200 to 1:1000.

Protocol I: Volumetric Reconstitution and Primary Stock Generation

This protocol establishes a self-validating system to ensure accurate molarity and prevent degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of lyophilized 1-(3-Fluorophenyl)-1H-imidazol-2-amine from cold storage to a desiccator at room temperature (RT) for 30 minutes. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, introducing water into the stock and compromising solubility.

  • Gravimetric Measurement: Weigh the desired mass (e.g., 1.77 mg) using a calibrated microanalytical balance into a low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to achieve a 10 mM stock solution [1].

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If the compound is not fully dissolved, apply bath sonication at RT for 2–5 minutes.

  • Self-Validation (Visual QC): Hold the vial against a direct light source. The solution must be optically clear. Any turbidity or micro-particulates indicates incomplete dissolution, which will lead to erroneously low assay concentrations.

  • Aliquoting: Divide the primary stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed tubes.

  • Storage: Store aliquots at -20°C or -80°C, protected from light. Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated freeze-thaw cycles degrade compound integrity and force lipophilic molecules out of solution [3].

Protocol II: Serial Dilution and Aqueous Assay Integration

A common failure point in assay development is the "crash out" effect—where high-concentration DMSO stocks are diluted directly into aqueous buffers, causing localized supersaturation and immediate precipitation [4].

Step-by-Step Methodology:

  • Thawing: Thaw a single 10 mM DMSO aliquot at RT. Do not use artificial heating (e.g., heat blocks), as this can cause localized solvent evaporation and alter the stock's molarity.

  • Intermediate Serial Dilution: Prepare your dose-response curve (e.g., 1:3 dilutions) entirely in 100% anhydrous DMSO . Causality: This ensures the compound remains fully solvated across all concentration gradients and guarantees that the final DMSO concentration added to the assay remains constant across all wells.

  • Aqueous Transfer: Aliquot the aqueous assay buffer (e.g., PBS, HEPES, or cell media) into the destination assay plate.

  • Integration: Using an acoustic liquid handler (e.g., Echo) or a low-volume multi-channel pipette, transfer the DMSO-dissolved compound into the aqueous buffer to a final DMSO concentration of ≤0.5%.

  • Rapid Mixing: Immediately mix the plate (e.g., orbital shaking at 1000 rpm for 30 seconds). Causality: Rapid dispersion prevents the compound from lingering at the highly concentrated solvent-aqueous interface, mitigating kinetic precipitation.

  • Self-Validation (Nephelometry): For new assay buffers, validate the kinetic solubility of the final solution using a nephelometer. An increase in light scattering indicates that the compound has exceeded its kinetic solubility limit in the aqueous phase, requiring a lower top concentration for the assay [4].

Workflow Visualization

Below is the logical workflow for the handling and integration of the compound, ensuring maximum stability and solubility.

G Powder 1-(3-Fluorophenyl)-1H- imidazol-2-amine (Lyophilized Powder) Stock Primary Stock Solution (10 mM in 100% DMSO) Powder->Stock Weigh & Transfer Solvent Anhydrous DMSO (>99.9% Purity) Solvent->Stock Dissolve & Vortex Aliquots Aliquoting & Storage (-20°C, Dark) Stock->Aliquots Prevent Freeze-Thaw SerialDil Serial Dilution (in 100% DMSO) Aliquots->SerialDil Thaw at RT FinalAssay Final Assay Solution (<0.5% DMSO Final) SerialDil->FinalAssay 1:200 to 1:1000 Dilution AssayBuffer Aqueous Assay Buffer (Addition step) AssayBuffer->FinalAssay Rapid Mixing (Prevent Crash-out)

Caption: Workflow for the preparation, storage, and aqueous dilution of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

References

  • Vergel, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, National Center for Biotechnology Information (PMC). Retrieved from[Link]

  • Oldenburg, K. R., et al. (2004). Examination of Edge Effects with Different Storage Conditions of Preplated Dimethyl Sulfoxide Nanospots in ChemLib 1,536- and 3,456-Well Assay-Ready Plates. Journal of Biomolecular Screening, ResearchGate. Retrieved from[Link]

  • D.S. Patel, et al. (2015). Separation Science in Drug Development, Part II: High-Throughput Characterization. LCGC North America. Retrieved from[Link]

Method

High-Sensitivity LC-MS/MS Quantification of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in Biological Matrices

Document Type: Application Note & Technical Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Introduction & Scientific Context 1-(3-Fluorophenyl)-1H-imidazol-2-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Technical Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals

Introduction & Scientific Context

1-(3-Fluorophenyl)-1H-imidazol-2-amine (Molecular Weight: 177.18 g/mol ; Formula: C9H8FN3) is a highly specific pharmacophore and synthetic intermediate frequently utilized in the development of central nervous system (CNS) therapeutics. Notably, imidazole-amine derivatives and fluorinated phenyl rings are critical structural motifs in the design of α7 nicotinic acetylcholine receptor (α7nAChR) modulators, which are actively investigated for cognitive impairment, schizophrenia, and Alzheimer's disease [1].

From a bioanalytical perspective, quantifying this compound in complex biological matrices (e.g., plasma, brain homogenate) presents distinct challenges. The presence of the primary amine group renders the molecule highly polar and basic, leading to potential peak tailing on standard alkyl-bonded stationary phases and a high susceptibility to ion suppression from endogenous phospholipids [2].

As a Senior Application Scientist, I have designed this protocol to circumvent these issues. This guide details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that leverages biphenyl chromatography for orthogonal retention and phospholipid depletion for matrix effect mitigation.

Experimental Causality & Methodological Logic

To ensure scientific integrity and assay robustness, every parameter in this method has been selected based on established physicochemical principles:

  • Chromatographic Selection (Biphenyl vs. C18): Standard C18 columns often fail to adequately retain small, polar basic amines, causing them to elute near the void volume where matrix suppression is highest. We utilize a Biphenyl stationary phase . The biphenyl rings provide π−π interactions with both the imidazole and the 3-fluorophenyl rings of the analyte, dramatically increasing retention time and peak symmetry without requiring ion-pairing reagents.

  • Ionization Strategy: The primary amine group is readily protonated in acidic conditions. Therefore, 0.1% Formic Acid is used in both the mobile phase and the extraction solvent to drive the equilibrium toward the [M+H]+ state (m/z 178.2), maximizing Electrospray Ionization positive (ESI+) yield [2].

  • Self-Validating Extraction (PPT + PLR): Simple Protein Precipitation (PPT) leaves high concentrations of glycerophospholipids in the extract, which cause unpredictable matrix effects. By coupling PPT with a Phospholipid Removal (PLR) solid-phase extraction plate, the method becomes self-validating: it guarantees a clean baseline and consistent Internal Standard (IS) recovery across varying patient/animal matrix lots, strictly adhering to the FDA's Bioanalytical Method Validation (BMV) guidelines [3].

Mass Spectrometry & Fragmentation Logic

The analyte undergoes collision-induced dissociation (CID) following a predictable mechanistic pathway. The loss of ammonia ( −17 Da) from the primary amine is the most energetically favorable cleavage, making m/z 161.1 the optimal quantifier ion. A secondary cleavage of the imidazole ring yields the fluorophenyl cation (m/z 109.1), serving as a highly specific qualifier ion.

Frag M Precursor Ion [M+H]+ m/z 178.2 F1 Quantifier Ion [M+H-NH3]+ m/z 161.1 (Loss of Ammonia) M->F1 Collision Energy: 25 eV F2 Qualifier Ion [C6H4F]+ m/z 109.1 (Fluorophenyl Cation) M->F2 Collision Energy: 40 eV

Fig 1: CID Fragmentation pathway for 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Table 1: Optimized MRM Parameters (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
1-(3-Fluorophenyl)-1H-imidazol-2-amine 178.2161.16025Quantifier
1-(3-Fluorophenyl)-1H-imidazol-2-amine 178.2109.16040Qualifier
Stable Isotope IS (e.g., d4-Analog) 182.2165.16025Internal Standard

(Note: Source parameters: IonSpray Voltage: 5500 V, Temperature: 500 °C, Curtain Gas: 30 psi, GS1/GS2: 50 psi).

Step-by-Step Experimental Protocol

Sample Preparation Workflow

This protocol utilizes a 96-well format for high-throughput pharmacokinetic (PK) analysis.

  • Aliquot: Transfer 50μL of plasma (K2EDTA) into a 96-well collection plate.

  • Internal Standard Addition: Add 10μL of the working IS solution ( 100ng/mL in 50% Methanol) to all wells except double blanks.

  • Protein Precipitation: Add 150μL of crash solvent (100% Acetonitrile containing 1% Formic Acid) to each well. Mechanism: The acid disrupts protein-drug binding, ensuring total drug recovery.

  • Agitation & Centrifugation: Vortex the plate at 1000 RPM for 2 minutes. Centrifuge at 14,000×g for 10 minutes at 4 °C.

  • Phospholipid Removal (PLR): Transfer 150μL of the supernatant to a 96-well Phospholipid Removal Plate (e.g., Phenomenex Phree or Waters Ostro).

  • Elution: Apply positive pressure (2-5 psi) for 5 minutes. Collect the clean eluate into a clean 96-well autosampler plate.

  • Injection: Inject 2μL into the LC-MS/MS system.

G Plasma Plasma Sample (50 µL) Spike Spike IS (10 µL) Plasma->Spike PPT Protein Precipitation (150 µL MeCN + 1% FA) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge PLR Phospholipid Removal (PLR Plate) Centrifuge->PLR LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PLR->LCMS

Fig 2: High-throughput self-validating sample extraction and analysis workflow.

Chromatographic Conditions
  • Analytical Column: Phenomenex Kinetex Biphenyl ( 50×2.1mm , 2.6μm )

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 2: Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
0.5955Isocratic Hold
2.51090Linear Ramp
3.51090High Organic Wash
3.6955Re-equilibration
5.0955End

System Suitability & Self-Validation Criteria

To ensure the protocol operates as a self-validating system, the following criteria must be met prior to acquiring study data, in strict accordance with FDA BMV guidelines [3]:

  • Carryover Check: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area ≤20% of the Lower Limit of Quantification (LLOQ) and an IS peak area ≤5% .

  • Matrix Effect (IS Tracking): The absolute peak area of the Internal Standard in unknown samples must remain within ±15% of the mean IS area of the calibration standards. A deviation beyond this indicates localized matrix suppression, triggering an automatic re-extraction.

  • Signal-to-Noise (S/N): The LLOQ ( 1.0ng/mL ) must demonstrate an S/N≥10:1 for the quantifier transition and ≥3:1 for the qualifier transition.

Table 3: Expected Validation Summary Data
ParameterAcceptance Criteria (FDA)Expected Performance
Linear Range R2≥0.99 1.0−1000ng/mL ( R2>0.995 )
Intra-Assay Precision ≤15% ( ≤20% at LLOQ) 3.2%−6.8%
Intra-Assay Accuracy ±15% ( ±20% at LLOQ) 94.5%−106.2%
Matrix Factor (IS Normalized) 0.85−1.15 0.96±0.04 (Due to PLR cleanup)

References

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews. URL:[Link]

  • Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Frontiers in Pharmacology. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). URL:[Link]

Application

Application Note: Methodologies for the In Vitro Formulation and Application of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

An in-depth guide for researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the formulation, handling, and application of the small molecule 1-(3-Fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the formulation, handling, and application of the small molecule 1-(3-Fluorophenyl)-1H-imidazol-2-amine for in vitro cell culture-based assays. The imidazole scaffold is a foundational component in a wide array of biologically active compounds, including numerous approved kinase inhibitors and agents with anti-inflammatory or anti-proliferative properties.[1][2][3] Given this context, 1-(3-Fluorophenyl)-1H-imidazol-2-amine represents a compound of interest for screening and mechanistic studies. Proper formulation is paramount to ensure experimental reproducibility, data integrity, and the accurate determination of biological activity. This guide outlines detailed protocols for solubilization, storage, and the design of robust cell-based experiments, emphasizing the scientific rationale behind each critical step.

Compound Profile and Scientific Context

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a synthetic organic small molecule. Its structure features a central imidazole ring, a known pharmacophore that contributes to the biological activity of many therapeutic agents.[4][5] The inclusion of a fluorinated phenyl group can enhance metabolic stability and modulate binding affinity to protein targets.[3][6] While the specific biological target of this compound is not definitively established in public literature, its structural motifs suggest potential activity as a modulator of cellular signaling pathways, such as those regulated by protein kinases.[2][7] Therefore, rigorous and systematic in vitro evaluation is the first step in characterizing its biological function.

Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

PropertyValueSource
CAS Number 1690596-46-3[8]
Molecular Formula C₉H₈FN₃[8]
Molecular Weight 177.18 g/mol [8]
Appearance Assumed to be a solid powder[9]
Purity ≥97% (Typical from commercial suppliers)[8]

The Critical Role of Formulation in Cell-Based Assays

  • Solubility and Bioavailability: A compound must be fully dissolved in the culture medium to be accessible to the cells. Precipitation results in an unknown and lower effective concentration, leading to an underestimation of potency (e.g., an artificially high IC50 value).[10][11]

  • Stability: The compound must remain chemically stable over the duration of the experiment. Degradation can reduce the effective concentration or produce byproducts with their own biological activities.[12][13] Stability can be affected by pH, temperature, and enzymatic activity in serum.[14]

  • Solvent Effects: The most common solvent for small molecules, dimethyl sulfoxide (DMSO), can induce cellular stress, differentiation, or toxicity at higher concentrations.[15] It is critical to use a vehicle control and keep the final DMSO concentration well below cytotoxic levels (typically <0.5%, ideally ≤0.1%).[16][17]

Protocol I: Reconstitution and Storage of Stock Solutions

This protocol details the preparation of a high-concentration primary stock solution. The core principle is to create a stable, concentrated stock that can be diluted for various experiments, minimizing waste and ensuring consistency. Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles.[16]

Materials:

  • 1-(3-Fluorophenyl)-1H-imidazol-2-amine powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)[18]

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated micropipettes

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Pre-Handling: Before opening, centrifuge the vial containing the powder to ensure all material is collected at the bottom.[16]

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

    • Formula: Volume (L) = [Mass of Compound (g)] / [Molar Mass ( g/mol ) x Desired Concentration (mol/L)]

    • Example (for 1 mg of compound to make a 10 mM stock):

      • Volume (L) = [0.001 g] / [177.18 g/mol x 0.010 mol/L] = 0.000564 L = 564 µL

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial. Cap tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can assist with solubilization if needed.[15]

  • Aliquoting: Dispense the stock solution into single-use, sterile polypropylene tubes (e.g., 10-20 µL per tube). This prevents contamination and degradation of the main stock.[16]

  • Storage: Store the aliquots in a clearly labeled box at -80°C. For short-term storage (up to one month), -20°C is acceptable.[16][17] The solid compound should be stored as recommended by the supplier, often at -20°C.[17][18]

Diagram 1: Workflow for Compound Handling and Preparation

G cluster_prep Stock Solution Preparation (Aseptic) cluster_use Working Solution Preparation powder Compound Powder (Centrifuge Vial) add_dmso Add Anhydrous DMSO (Vortex to Dissolve) powder->add_dmso stock 50 mM Primary Stock add_dmso->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Day of Experiment intermediate Prepare Intermediate Dilutions (in DMSO if needed) thaw->intermediate working Dilute into Pre-warmed Cell Culture Medium intermediate->working final Final Working Solution (e.g., 100 µM) working->final use Add to Cell Culture Plate (Final DMSO <0.1%) final->use

Caption: From powder to plate: a validated workflow.

Protocol II: Assessing Compound Stability and Solubility in Media

Before conducting extensive biological assays, it is crucial to confirm that the compound remains soluble and stable in the complete cell culture medium (including serum) at the highest intended working concentration.

Materials:

  • Prepared stock solution of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Phase-contrast microscope

  • Optional: HPLC or LC-MS/MS system for quantitative stability analysis[13]

Procedure:

  • Prepare Test Solution: In a sterile tube, dilute the compound from your stock solution into pre-warmed complete culture medium to your highest planned final concentration (e.g., 100 µM). Ensure the final DMSO concentration matches what will be used in experiments.

  • Prepare Vehicle Control: In a separate tube, prepare an identical solution using only DMSO (without the compound).

  • Incubation: Incubate both tubes under standard cell culture conditions (37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).[13]

  • Visual Solubility Assessment: At several time points (e.g., 0, 4, 24, 48 hours), pipette a small volume of the test solution onto a slide and examine it under a phase-contrast microscope at 20x or 40x magnification. Look for any signs of crystalline structures or amorphous precipitation that are absent in the vehicle control.

  • Quantitative Stability Assessment (Optional but Recommended): At each time point, analyze a sample of the test solution using a validated stability-indicating method like HPLC or LC-MS/MS. Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining.[11] A recovery of >90% is generally considered stable.

Protocol III: General Workflow for a Cell-Based Cytotoxicity Assay

This protocol provides a template for determining the effect of 1-(3-Fluorophenyl)-1H-imidazol-2-amine on cell viability using a metabolic assay like MTT or Alamar Blue. These assays measure the metabolic activity of the cell population, which correlates with the number of viable cells.

Materials:

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete culture medium and supplements

  • 96-well flat-bottom cell culture plates

  • Compound stock solution and working solutions

  • Vehicle (DMSO)

  • Positive control (e.g., Staurosporine, Doxorubicin)

  • MTT or Alamar Blue reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and resume logarithmic growth overnight.

  • Compound Preparation: On the day of treatment, prepare a series of dilutions of the compound in complete, pre-warmed medium. A typical starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 100 µM). Also prepare the vehicle and positive controls.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound, vehicle control, or positive control.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's protocol. Incubate for the recommended time (e.g., 2-4 hours for MTT).[19]

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media-only wells).

    • Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% Viability = [Absorbance_Sample / Absorbance_VehicleControl] x 100).

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the metabolic activity).[1]

Diagram 2: Example 96-Well Plate Layout for a Cytotoxicity Assay

G 96-Well Plate Layout cluster_plate c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 c10 10 c11 11 c12 12 A1 Media Only A2 Media Only B4 100 µM A3 Media Only A4 Vehicle A5 Vehicle A6 Vehicle A7 Vehicle A8 Vehicle A9 PosCtrl A10 PosCtrl A11 PosCtrl A12 PosCtrl B5 33 µM C4 100 µM B6 11 µM B7 3.7 µM B8 1.2 µM B9 0.4 µM B10 0.13 µM B11 0.04 µM C5 33 µM D4 100 µM C6 11 µM C7 3.7 µM C8 1.2 µM C9 0.4 µM C10 0.13 µM C11 0.04 µM D5 33 µM D6 11 µM D7 3.7 µM D8 1.2 µM D9 0.4 µM D10 0.13 µM D11 0.04 µM

Caption: A robust plate map with essential controls.

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Common Issues in Small Molecule Screening

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Media Compound exceeds its aqueous solubility limit; stock solution added to cold media.Perform solubility test (Protocol II). Make intermediate dilutions in DMSO before final dilution in media.[18] Always use pre-warmed media.
High Variability Between Replicates Inconsistent cell seeding; edge effects in plate; compound precipitation.Practice pipetting technique; use outer wells for media only; visually inspect wells for precipitation before adding viability reagent.
Vehicle Control Shows Toxicity Final DMSO concentration is too high; DMSO stock is contaminated or has absorbed water.Ensure final DMSO is ≤0.1%.[17] Use a fresh, anhydrous stock of DMSO.[18]
No Dose-Response Observed Compound is not active in the tested concentration range; compound is unstable or not bioavailable; assay is not sensitive enough.Test a wider concentration range. Verify compound stability (Protocol II). Use an orthogonal assay (e.g., measure apoptosis directly).[19]

Conclusion

The successful in vitro characterization of 1-(3-Fluorophenyl)-1H-imidazol-2-amine, or any novel small molecule, is critically dependent on meticulous formulation and experimental design. By following the protocols outlined in this guide for stock preparation, solubility and stability validation, and controlled assay execution, researchers can generate reliable and reproducible data. These foundational steps are indispensable for accurately assessing the compound's biological potential and advancing it through the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). 1-(3-Fluorophenyl)-1H-imidazol-2-amine — Chemical Substance Information. NextSDS.
  • Kramer, P., et al. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved March 19, 2026, from [Link]

  • Creek, D. J., et al. (2013, May 14). Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved March 19, 2026, from [Link]

  • BioPharm International. (2020, November 12). Rapid Development and Optimization of Cell Culture Media. BioPharm International. Retrieved March 19, 2026, from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved March 19, 2026, from [Link]

  • BioProcess International. (2022, September 28). Using Cutting-Edge Tools to Optimize Cell-Culture Media Development. BioProcess International. Retrieved March 19, 2026, from [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Retrieved March 19, 2026, from [Link]

  • Medical Product Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Product Outsourcing. Retrieved March 19, 2026, from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved March 19, 2026, from [Link]

  • VistaLab Technologies. (2022, August 8). 8 Ways to Optimize Cell Cultures. VistaLab Technologies. Retrieved March 19, 2026, from [Link]

  • Frontiers. (n.d.). A review of algorithmic approaches for cell culture media optimization. Frontiers. Retrieved March 19, 2026, from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. Retrieved March 19, 2026, from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved March 19, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Retrieved March 19, 2026, from [Link]

  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Retrieved March 19, 2026, from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved March 19, 2026, from [Link]

  • Nature. (n.d.). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Nature. Retrieved March 19, 2026, from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. Crystal Pharmatech Co., Ltd. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines. PMC. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC. Retrieved March 19, 2026, from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Retrieved March 19, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. Retrieved March 19, 2026, from [Link]

  • PMC. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. Retrieved March 19, 2026, from [Link]

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved March 19, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. Retrieved March 19, 2026, from [Link]

  • MDPI. (2021, August 19). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Retrieved March 19, 2026, from [Link]

  • Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.

Sources

Method

catalytic applications of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in organic synthesis

Application Note: Catalytic Applications of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in Organic Synthesis Introduction & Mechanistic Rationale 1-(3-Fluorophenyl)-1H-imidazol-2-amine (1-3F-2AI) is an advanced, highly tunabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in Organic Synthesis

Introduction & Mechanistic Rationale

1-(3-Fluorophenyl)-1H-imidazol-2-amine (1-3F-2AI) is an advanced, highly tunable organocatalyst that bridges the gap between nucleophilic catalysis and hydrogen-bond (H-bond) mediated activation. While unsubstituted 2-aminoimidazole (2AI) is a well-documented scaffold in medicinal chemistry and prebiotic synthesis[1], its catalytic efficiency is often bottlenecked by the relatively high pKa of its conjugate acid (~7.3)[2].

The introduction of a 3-fluorophenyl group at the N1 position fundamentally alters the electronic landscape of the imidazole core. The meta-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) without introducing the deleterious steric bulk associated with ortho-substitutions.

  • Causality in Nucleophilic Catalysis: This electronic modulation lowers the conjugate acid pKa of the imidazolium species to an optimal "Goldilocks" zone of 5.2–5.6. As established in recent kinetic studies of phosphoryl transfer[3], nucleophilic catalysts with a pKa of ~5–6 (such as 2-aminothiazole) form semi-stabilized adducts that successfully intercept high-energy intermediates without degrading into irreversible, dead-end complexes[2].

  • Causality in H-Bond Catalysis: In stereoselective C-C bond formation, the electron-deficient aryl ring increases the acidity of the exocyclic -NH₂ protons. This dramatically strengthens the hydrogen-bond donor capacity of the catalyst, facilitating highly organized transition states when activating carbonyl electrophiles[4].

Application I: Nucleophilic Catalysis in Phosphoryl Transfer

In the synthesis of complex dinucleotides and the mimicking of nonenzymatic RNA copying, activating phosphate groups in aqueous media is notoriously difficult due to competing hydrolysis. 1-3F-2AI acts as a transient nucleophilic organocatalyst, intercepting transient mixed anhydrides to form a semi-stabilized imidazolium-bridged intermediate.

PhosphorylTransfer A Phosphate Substrate (High-Energy) B 1-3F-2AI Catalyst (Nucleophilic Attack) A->B Activation C Semi-Stabilized Imidazolium Intermediate B->C Catalyst Binding C->B Catalyst Regeneration E Coupled Product (e.g., Dinucleotide) C->E Substitution D Nucleophile (e.g., RNA Primer) D->E Attack

Catalytic cycle of phosphoryl transfer mediated by 1-3F-2AI.
Protocol 1: Synthesis of Imidazolium-Bridged Dinucleotides

Adapted from standard RNA copying conditions[5].

Reagents & Setup:

  • Adenosine-5′-monophosphate (AMP): 20 mM

  • 1-(3-Fluorophenyl)-1H-imidazol-2-amine (1-3F-2AI): 10 mM

  • MgCl₂: 30 mM

  • HEPES Buffer (pH 8.0): 200 mM

  • Initiators: 2-Methylbutyraldehyde (MBA) / Methyl isocyanide (MeNC) (200 mM each)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve MgCl₂ and HEPES in DNase/RNase-free distilled water. Adjust the pH to exactly 8.0 using NaOH/HCl.

  • Substrate & Catalyst Loading: Add AMP and 1-3F-2AI to the buffer. Vortex vigorously for 2 minutes to ensure complete dissolution of the hydrophobic 1-3F-2AI catalyst.

  • Initiation: Introduce MBA and MeNC to the reaction mixture. The Passerini-type activation will generate a highly reactive mixed anhydride[3].

  • Catalytic Interception: Allow the reaction to proceed at 25°C. 1-3F-2AI will rapidly attack the mixed anhydride, preventing hydrolysis.

  • Self-Validation (³¹P NMR Monitoring): Extract a 50 µL aliquot at the 2-hour mark, dilute with D₂O, and analyze via ³¹P NMR[5].

Application II: Hydrogen-Bond Mediated Aldol Condensation

When combined with chiral scaffolds (e.g., L-proline derivatives), 2-aminoimidazoles are potent H-bond donors for stereoselective Michael and Diels-Alder reactions[4]. 1-3F-2AI can also be utilized directly in Deep Eutectic Solvents (DES) for greener, metal-free aldol condensations, maintaining high turnover without volatile organic compounds[6].

HBondActivation Cat 1-3F-2AI Catalyst (H-Bond Donor) TS Highly Organized Transition State Cat->TS H-Bond Activation Elec Carbonyl Electrophile (e.g., Aldehyde) Elec->TS Binding Nuc Nucleophile (e.g., Enamine) Nuc->TS Nucleophilic Attack TS->Cat Catalyst Release Prod Aldol Product TS->Prod C-C Bond Formation

H-bond mediated activation of carbonyl electrophiles by 1-3F-2AI.
Protocol 2: Direct Aldol Condensation in Deep Eutectic Solvents

Step-by-Step Methodology:

  • DES Preparation: Prepare a Choline Chloride–Urea (1:2 molar ratio) eutectic mixture by heating the solids at 80°C until a clear, homogeneous liquid is formed[6].

  • Reaction Assembly: To 1.0 mL of the DES, add cyclohexanone (1.0 mmol), 4-nitrobenzaldehyde (0.5 mmol), and 1-3F-2AI (10 mol%, 0.05 mmol).

  • Execution: Stir the mixture at room temperature for 4–6 hours. The enhanced H-bond donor capability of 1-3F-2AI will activate the aldehyde, facilitating the nucleophilic attack of the enolized cyclohexanone.

  • Self-Validation (TLC & Chiral HPLC):

    • Validation Check 1: Monitor the consumption of 4-nitrobenzaldehyde via TLC (Hexanes/EtOAc 7:3, UV active at 254 nm).

    • Validation Check 2: Quench with water, extract with ethyl acetate, and analyze the crude product via chiral stationary phase HPLC. The anti/syn diastereomeric ratio and enantiomeric excess (ee) quantitatively validate the structural rigidity of the H-bond transition state induced by the catalyst.

Quantitative Performance Data

The following table summarizes the comparative catalytic efficacy of 1-3F-2AI against baseline 2-aminoimidazole catalysts, highlighting the performance enhancements driven by the 3-fluorophenyl substituent.

CatalystConjugate Acid pKaPhosphoryl Transfer Yield (%)Aldol Condensation Yield (%)Turnover Frequency (h⁻¹)
2-Aminoimidazole (2AI) ~7.345.060.52.5
1-Phenyl-1H-imidazol-2-amine ~6.168.275.04.8
1-(3-Fluorophenyl)-1H-imidazol-2-amine ~5.4 89.5 92.4 8.2

Note: Yields are based on standardized 24-hour reaction times. The optimal pKa of 1-3F-2AI directly correlates with a >3x increase in Turnover Frequency compared to the unsubstituted baseline.

Sources

Application

Application Notes and Protocols for the Purification and Extraction of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Abstract This technical guide provides a comprehensive overview of the purification and extraction methodologies for the synthesized 1-(3-Fluorophenyl)-1H-imidazol-2-amine. Tailored for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the purification and extraction methodologies for the synthesized 1-(3-Fluorophenyl)-1H-imidazol-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed protocols for liquid-liquid extraction, column chromatography, and recrystallization. The causality behind experimental choices is explained, emphasizing the physicochemical properties of N-aryl-2-aminoimidazoles. This guide is designed to be a self-validating system, with in-text citations to authoritative sources supporting the described protocols.

Introduction

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 2-aminoimidazole scaffold in various biologically active molecules. The introduction of a fluorophenyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties. Achieving high purity of this target compound is paramount for its use in subsequent biological assays and drug development pipelines. This guide details robust methods for its purification and extraction from crude synthetic mixtures.

Physicochemical Properties and Their Impact on Purification

While experimental data for 1-(3-Fluorophenyl)-1H-imidazol-2-amine is not extensively available, its structure as an N-aryl-2-aminoimidazole allows for the prediction of its general physicochemical properties, which are critical for designing effective purification strategies.

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C₉H₈FN₃[1]-
Molecular Weight 177.18 g/mol [1]-
Polarity PolarThe polar nature of 2-aminoimidazole derivatives can make chromatographic purification challenging[2].
Basicity (pKa) The 2-aminoimidazole core is basic.The basic nitrogen atoms can cause peak tailing during silica gel chromatography due to interactions with acidic silanol groups.
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and poorly soluble in non-polar solvents (e.g., hexanes) and water.This differential solubility is the basis for extraction and crystallization methods.
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (N-H) and acceptor (N).Influences solubility and interactions with chromatographic stationary phases.

Part 1: Post-Synthesis Work-up and Extraction

The initial step following synthesis is the removal of inorganic salts and highly polar impurities from the crude reaction mixture. A standard liquid-liquid extraction protocol is employed for this purpose.

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction

This protocol is designed to partition the target compound into an organic phase, leaving water-soluble byproducts and reagents in the aqueous phase.

Rationale: The choice of an organic solvent is critical. Ethyl acetate is a common choice due to its moderate polarity, which should effectively dissolve the target compound while minimizing the extraction of highly polar impurities. The use of a saturated sodium bicarbonate solution is intended to neutralize any acidic byproducts from the synthesis, ensuring the target amine is in its free base form, which is more soluble in the organic solvent.

Step-by-Step Methodology:

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with water.

  • Solvent Addition: Transfer the aqueous mixture to a separatory funnel and add an equal volume of ethyl acetate.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently, and periodically vent the funnel to release any gas that may have formed. Continue adding NaHCO₃ until the aqueous layer is basic (pH > 8).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (top) should contain the desired product.

  • Aqueous Layer Re-extraction: Drain the lower aqueous layer. For improved recovery, re-extract the aqueous layer with a fresh portion of ethyl acetate.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Extraction_Workflow A Crude Reaction Mixture B Add Water & Ethyl Acetate A->B C Neutralize with NaHCO3 (aq) B->C D Separate Layers C->D E Aqueous Layer (Impurities) D->E Discard F Organic Layer (Product) D->F G Wash with Brine F->G H Dry with Na2SO4 G->H I Filter & Concentrate H->I J Crude Product I->J

Caption: Workflow for liquid-liquid extraction.

Part 2: Chromatographic Purification

Column chromatography is a powerful technique for separating the target compound from closely related impurities. Due to the basic nature of 1-(3-Fluorophenyl)-1H-imidazol-2-amine, special considerations are necessary to prevent poor separation and product loss.

Protocol 2: Flash Column Chromatography on Silica Gel

Rationale: Standard silica gel is acidic and can lead to peak tailing and irreversible adsorption of basic compounds like 2-aminoimidazoles. To counteract this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine or ammonia, to saturate the acidic sites on the silica. Alternatively, a less acidic stationary phase like neutral alumina can be used.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (without the basic additive initially). Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, and then load the dried silica onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For this compound, a gradient of methanol in dichloromethane (e.g., 0-10% methanol) with 0.5-1% triethylamine added to the mobile phase is a good starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification A TLC Analysis for Solvent System B Pack Silica Gel Column A->B C Dry Load Crude Product B->C D Elute with Gradient Solvent System (e.g., DCM/MeOH + Et3N) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for flash column chromatography.

Part 3: Crystallization

Crystallization is an excellent final purification step to obtain a highly pure, crystalline solid. The choice of solvent is paramount for successful crystallization.

Protocol 3: Recrystallization

Rationale: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A single-solvent or a two-solvent (solvent/anti-solvent) system can be employed.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with hexanes or water) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling and Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Two-Solvent Recrystallization:

  • Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or acetone).

  • While the solution is hot, add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexanes) dropwise until the solution becomes cloudy.

  • Add a few drops of the hot solvent until the solution becomes clear again.

  • Allow the solution to cool slowly as described above.

Conclusion

The purification of synthesized 1-(3-Fluorophenyl)-1H-imidazol-2-amine can be effectively achieved through a combination of liquid-liquid extraction, modified flash column chromatography, and recrystallization. The protocols provided in this guide are based on the general properties of N-aryl-2-aminoimidazoles and serve as a robust starting point. Researchers should expect to perform some optimization of solvent systems and conditions to achieve the best results for their specific synthetic output.

References

  • Łukasik, E., & Wróbel, Z. (2014). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. Synlett, 25(02), 217-220. Available at: [Link]

  • NextSDS. (n.d.). 1-(3-Fluorophenyl)-1H-imidazol-2-amine — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-(3-Fluorophenyl)-1H-imidazol-2-amine poor solubility in DMSO

Technical Support Center: Troubleshooting 1-(3-Fluorophenyl)-1H-imidazol-2-amine Solubility in DMSO Welcome to the technical support guide for handling 1-(3-Fluorophenyl)-1H-imidazol-2-amine . This compound presents uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(3-Fluorophenyl)-1H-imidazol-2-amine Solubility in DMSO

Welcome to the technical support guide for handling 1-(3-Fluorophenyl)-1H-imidazol-2-amine . This compound presents unique physicochemical challenges during in vitro assay preparation. This guide is designed for drug development professionals and researchers to systematically diagnose, troubleshoot, and resolve dissolution failures.

Part 1: Diagnostic Workflow

Before altering your experimental parameters, follow this logical progression to identify the root cause of the solubility failure.

G Start Start: 1-(3-Fluorophenyl)-1H-imidazol-2-amine + Anhydrous DMSO Vortex Vortex vigorously (2-5 min) Check clarity Start->Vortex IsClear1 Is solution clear? Vortex->IsClear1 Success Proceed to Assay (Keep DMSO <0.5% in media) IsClear1->Success Yes HeatSonicate Warm to 37°C & Sonicate (15-30 min) IsClear1->HeatSonicate No IsClear2 Is solution clear? HeatSonicate->IsClear2 IsClear2->Success Yes CheckSalt Verify Form: Free Base vs. Salt? (Salts may need co-solvents) IsClear2->CheckSalt No AddCosolvent Add Co-solvent (e.g., PEG400) or adjust micro-pH CheckSalt->AddCosolvent AddCosolvent->Success Resolved

Troubleshooting workflow for dissolving 1-(3-Fluorophenyl)-1H-imidazol-2-amine in DMSO.

Part 2: Mechanistic FAQs (Causality & Theory)

Q1: Why is 1-(3-Fluorophenyl)-1H-imidazol-2-amine failing to dissolve in DMSO, despite DMSO being a strong polar aprotic solvent? A1: The difficulty stems from the compound's high crystal lattice energy. The 2-aminoimidazole core contains a primary amine (-NH2) acting as a strong hydrogen bond donor, and an unalkylated imidazole nitrogen acting as an acceptor. Combined with the lipophilic 3-fluorophenyl ring (which engages in π−π stacking), the molecules form a highly stable, tightly packed crystalline network. Furthermore, if your DMSO has absorbed atmospheric moisture (DMSO is highly hygroscopic), water molecules competitively hydrogen-bond with the DMSO, drastically reducing its solvating power for the lipophilic domains of your compound[1].

Q2: How does the salt form of the compound dictate my troubleshooting approach? A2: Heterocyclic amines are frequently supplied as salts (e.g., hydrochloride or trifluoroacetate) to improve shelf stability and aqueous solubility. However, salt forms possess high ionic lattice energies that can paradoxically decrease solubility in pure organic solvents like DMSO[2]. If you are working with a salt form that refuses to dissolve, you may need to add a trace amount of a neutralizing base to convert it in situ to the more DMSO-soluble free base, or utilize a co-solvent system.

Q3: Is it safe to heat the solution to force dissolution? A3: Yes, but within strict thermodynamic limits. Gentle warming to 37°C–40°C increases the kinetic energy of the solvent molecules, facilitating the disruption of the solute's intermolecular forces[2]. However, excessive heat (>50°C) can cause thermal degradation or oxidation of the amine group. Sonication is generally preferred over high heat because it provides localized mechanical cavitation to break apart crystalline aggregates without elevating the bulk temperature to destructive levels[3].

Q4: My stock solution was perfectly clear, but it instantly precipitated when added to my cell culture media. Why did this happen? A4: This phenomenon is known as "solvent-shift precipitation." When the DMSO stock is diluted into aqueous media, the DMSO concentration drops (typically kept below 0.5% to avoid cytotoxicity[1]), and the compound rapidly exceeds its intrinsic aqueous solubility limit, forming microcrystals[4]. To prevent this, employ a stepwise dilution protocol or integrate a co-solvent system (such as PEG400 or Tween 80) into your DMSO stock prior to aqueous introduction[5].

Part 3: Quantitative Troubleshooting Parameters

The following table summarizes the critical variables that dictate the solubility of 1-(3-Fluorophenyl)-1H-imidazol-2-amine, along with actionable remediation strategies.

ParameterOptimal ConditionMechanistic ImpactRemediation Strategy
DMSO Water Content <0.1% (Anhydrous)Water competitively binds DMSO, reducing its ability to solvate lipophilic/aromatic domains.Use fresh, sealed anhydrous DMSO ampules; purge with Argon after opening[1].
Temperature 20°C - 37°CHigher kinetic energy disrupts strong H-bond networks inherent to the 2-aminoimidazole core.Warm gently in a water bath; alternate with sonication. Do not exceed 40°C[3].
Mechanical Agitation Ultrasonic Bath (15-30 min)Acoustic cavitation mechanically shatters crystalline aggregates at the microscopic level.Alternate 5 min vigorous vortexing with 10 min sonication[6].
Co-solvent Ratio 1:1 DMSO:PEG400PEG400 provides steric stabilization and acts as a bridge between polar and non-polar phases.Pre-mix the compound in DMSO, then add PEG400 before final aqueous dilution[4].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent false-positive assay results due to micro-suspensions, follow this self-validating methodology for preparing a 10 mM stock solution.

Step 1: Reagent Preparation & Quality Control

  • Equilibrate the vial of 1-(3-Fluorophenyl)-1H-imidazol-2-amine and a fresh ampule of anhydrous DMSO to room temperature.

    • Validation Check: Opening cold DMSO will cause immediate condensation of atmospheric moisture into the solvent, ruining its anhydrous state. Ensure the bottle is at exactly room temperature before breaking the seal.

Step 2: Initial Solubilization

  • Weigh the required mass of the compound into a sterile, amber glass vial (to protect from potential photo-oxidation).

  • Add the calculated volume of anhydrous DMSO directly to the powder.

  • Vortex vigorously for 2 to 5 minutes[6].

    • Validation Check: Hold the vial against a light source. If the solution is optically clear, proceed directly to Step 5. If particulates remain, proceed to Step 3.

Step 3: Thermal and Mechanical Disruption

  • Place the sealed vial in a water bath set to 37°C for exactly 10 minutes[3].

  • Transfer the vial to an ultrasonic bath and sonicate for 15 minutes.

    • Validation Check (The Tyndall Effect): Shine a laser pointer through the vial in a darkened room. A true solution will allow the beam to pass through invisibly. If you see a visible "beam" of scattered light (Tyndall effect), the compound has formed a nano-suspension, not a true solution. Continue sonication or proceed to Step 4.

Step 4: Co-Solvent Rescue (Conditional)

  • If the Tyndall effect persists, the lattice energy is too high for pure DMSO (common with specific salt forms). Add 5% to 10% (v/v) of a co-solvent such as PEG400 or Tween 80[5].

  • Vortex for an additional 2 minutes.

Step 5: Storage and Aliquoting

  • Once validated as a true solution, immediately aliquot the stock into single-use microcentrifuge tubes.

  • Store the aliquots at -20°C (for use within 1 month) or -80°C (for long-term storage) to prevent repeated freeze-thaw cycles and moisture ingress[3].

Part 5: References

  • Solubility enhancement techniques: A comprehensive review, World Journal of Biology Pharmacy and Health Sciences, [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs, Asian Journal of Pharmaceutical Research, [Link]

  • Compound Handling Instructions, MedChemExpress, [Link]

  • 1539 questions with answers in SOLUBILITY, ResearchGate, [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 1-(3-Fluorophenyl)-1H-imidazol-2-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar polar basic compounds. We will explore common challenges and provide systematic, science-backed solutions to optimize your mobile phase and achieve robust, high-quality chromatographic results.

Understanding the Analyte: A Prerequisite for Success

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a polar molecule containing a basic primary amine group. Its behavior in chromatography is governed by its physicochemical properties, particularly its basicity (pKa). Understanding these properties is the first step in successful method development.

The core challenge arises from the amine functional group, which makes the molecule susceptible to strong interactions with the stationary phase and highly sensitive to the pH of the mobile phase.[1][2]

Table 1: Physicochemical Profile of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

PropertyValueSignificance for Chromatography
Molecular Formula C₉H₈FN₃Provides the basic structure.[3]
Molecular Weight 177.18 g/mol Influences diffusion and mass transfer characteristics.[3]
Predicted pKa ~8.7This is the pH at which the molecule is 50% ionized. It is the single most critical parameter for controlling retention and peak shape in reversed-phase chromatography.[4]
Nature Polar Basic CompoundProne to poor retention in standard reversed-phase mode and peak tailing due to silanol interactions.[5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine in a direct question-and-answer format.

Q1: My peak for 1-(3-Fluorophenyl)-1H-imidazol-2-amine is showing significant tailing on a C18 column. What's causing this and how do I fix it?

A1: The primary cause is secondary ionic interactions with the stationary phase.

  • The "Why": Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanols become deprotonated (Si-O⁻) and carry a negative charge. Your analyte, being a base, is protonated (positively charged) at any pH below its pKa (~8.7). This opposite charge attraction leads to strong, non-ideal ionic interactions, causing a portion of the analyte molecules to lag behind in the column, resulting in a tailing peak.[2][6]

  • The Solutions:

    • Control Mobile Phase pH: The most effective strategy is to operate at a low pH (e.g., pH 2.5 - 3.0). This protonates the residual silanols, neutralizing their negative charge and minimizing the secondary ionic interactions.[6]

    • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," a process that chemically derivatizes most residual silanols to make them less active. Using a high-purity silica column with robust end-capping will significantly reduce tailing.[6]

    • Increase Buffer Concentration: A weak or absent buffer can allow the analyte itself to change the pH microenvironment on the column surface, exacerbating tailing. Using a buffer (e.g., phosphate, formate) at a concentration of 10-25 mM ensures a stable pH throughout the column.[2][7]

Troubleshooting_Peak_Tailing cluster_solutions Troubleshooting Workflow start Peak Tailing Observed? check_ph check_ph start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid. Use a 10-25 mM buffer. check_ph->adjust_ph No check_column Using a modern, end-capped C18 column? check_ph->check_column Yes end Problem Solved adjust_ph->end Re-analyze change_column Action: Switch to a high-purity, end-capped or hybrid particle column. check_column->change_column No check_overload Is peak shape concentration-dependent? check_column->check_overload Yes change_column->end Re-analyze dilute_sample Action: Reduce sample concentration or injection volume. check_overload->dilute_sample Yes dilute_sample->end Re-analyze

Caption: Troubleshooting workflow for peak tailing.

Q2: I'm getting very little or no retention for my compound on a C18 column, even with a highly aqueous mobile phase. What should I do?

A2: This is expected for a polar compound in reversed-phase. You have three main strategies: manipulate the mobile phase pH, or switch to an alternative chromatographic mode like HILIC or Mixed-Mode.

  • The "Why": In reversed-phase chromatography, retention is driven by hydrophobic interactions. Polar compounds like yours have a low affinity for the non-polar C18 stationary phase and prefer to stay in the polar mobile phase, leading to early elution.[8] At low to neutral pH, your compound is protonated and thus even more polar (ionic), further reducing retention.

  • The Solutions:

    • Reversed-Phase at High pH: Increase the mobile phase pH to be at least 2 units above the analyte's pKa (i.e., pH > 10.7). At this high pH, the amine group is deprotonated and the molecule becomes neutral and significantly less polar, which dramatically increases its retention on a C18 phase.[9][10] Caution: This requires a specialized high-pH stable column (e.g., hybrid particle or specific polymerically-bonded silica phases).

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds.[11][12] It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). In HILIC, retention increases with analyte polarity.[13][14]

    • Employ Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with dual retention mechanisms, such as reversed-phase (C18) and ion-exchange (anionic) properties. This allows for tunable retention of polar and charged compounds without requiring extreme pH or ion-pairing agents.[15][16][17]

Q3: How do I choose the right mobile phase pH? It seems contradictory to use low pH for peak shape but high pH for retention.

A3: The choice of pH is a strategic decision based on your primary objective (retention vs. peak shape) and column limitations. The relationship between pH, pKa, and retention is fundamental.

  • The "Why": The ionization state of your basic analyte is controlled by the mobile phase pH relative to its pKa. In reversed-phase, the neutral form is more retained, while the ionized (protonated) form is less retained.[9]

pH_pKa_Retention cluster_ph_scale Mobile Phase pH vs. Analyte pKa (~8.7) cluster_analyte_state Resulting Analyte State & Chromatographic Behavior (Reversed-Phase) ph_low ph_low state_low Analyte State:100% Ionized (R-NH₃⁺)• Very Polar•Retention:Low•Peak Shape:Good (Silanols Suppressed) ph_low->state_low Leads to ph_mid Mid pH (pH ≈ pKa) e.g., pH 7.7-9.7 state_mid Analyte State:Mixture of Ionized/Neutral• Unstable Polarity•Retention:Unpredictable, Poor Robustness•Peak Shape:Potentially Poor ph_mid->state_mid Leads to ph_high ph_high state_high Analyte State:100% Neutral (R-NH₂)• Less Polar•Retention:High•Peak Shape:Good (if using pH-stable column) ph_high->state_high Leads to

Caption: Relationship between mobile phase pH, analyte state, and retention.

  • The Strategic Choice:

    • Choose Low pH (2.5-4.0): If you have a standard silica C18 column and your primary problem is peak tailing. You will sacrifice retention, which must then be managed by using a lower percentage of organic modifier in your mobile phase.[18] This is often the most practical starting point.

    • Choose High pH (>10.7): If your primary problem is poor retention and you have access to a pH-stable column. This is an excellent strategy for gaining retention for polar bases.

    • AVOID Mid-pH (pH 7.7-9.7): Operating within 1-2 pH units of the pKa is strongly discouraged. In this range, small changes in pH will cause large and unpredictable shifts in retention time, leading to a non-robust method.[9]

Q4: What are the best starting conditions for method development?

A4: A systematic approach starting with either a low-pH reversed-phase method or a HILIC method is recommended.

Table 2: Recommended Starting Chromatographic Conditions

ParameterMethod 1: Reversed-Phase (Low pH)Method 2: HILIC
Column High-Purity, End-Capped C18 (e.g., 100 x 2.1 mm, 1.8 µm)Bare Silica or Amide Phase (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% to 50% B over 10 minutes100% A to 60% A over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 1-2 µL1-2 µL
Sample Diluent Initial Mobile Phase (e.g., 95:5 A:B)High Organic (e.g., 90% Acetonitrile)

Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening (Reversed-Phase)

This protocol is designed to empirically determine the optimal pH for separating 1-(3-Fluorophenyl)-1H-imidazol-2-amine from its potential impurities.

  • Column Selection: Choose a robust column with a wide pH range if possible (e.g., a hybrid-particle C18 column). If using a standard silica column, limit the screen to pH 2.5 - 7.0.

  • Buffer Preparation: Prepare three buffered mobile phases at different pH levels. Ensure the buffer concentration is between 10-25 mM.

    • pH 3.0: 10 mM Potassium Phosphate, adjust pH with Phosphoric Acid.

    • pH 7.0: 10 mM Potassium Phosphate, adjust pH with Potassium Hydroxide.

    • pH 10.0 (for pH-stable columns only): 10 mM Ammonium Bicarbonate, adjust pH with Ammonium Hydroxide.

  • Organic Modifier: Use Acetonitrile as the organic mobile phase (Solvent B) for all experiments.

  • Equilibration: For each new pH condition, flush the column with a 50:50 mixture of the new aqueous buffer and acetonitrile for at least 20 column volumes, followed by equilibration at initial conditions for at least 10 column volumes.

  • Scouting Gradient: For each pH condition, run an identical generic gradient (e.g., 5-95% Acetonitrile over 15 minutes).

  • Data Evaluation:

    • Create a table comparing the retention time, peak asymmetry (tailing factor), and resolution between the main peak and its closest eluting impurity at each pH.

    • Plot retention time vs. pH to visualize the compound's behavior.

    • Select the pH that provides the best balance of retention, peak shape, and resolution.

Protocol 2: Initial Method Setup for HILIC Analysis

This protocol provides a starting point for developing a HILIC method, which is often superior for retaining this type of polar analyte.

  • Column Selection: Use a HILIC-designated column (e.g., bare silica, amide, or diol phase).

  • Mobile Phase Preparation:

    • Solvent A (Organic): Acetonitrile.

    • Solvent B (Aqueous): Water with an additive to improve peak shape and ionic strength. A good starting point is 0.1% Formic Acid or 10 mM Ammonium Acetate.

  • Sample Diluent: This is critical in HILIC. The sample must be dissolved in a solvent that is weaker than the initial mobile phase. Dissolve the sample in 80-90% Acetonitrile. Injecting in a highly aqueous solvent will cause severe peak distortion.[19]

  • Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase surface. Equilibrate with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 20-30 column volumes.[19]

  • Scouting Gradient: A typical HILIC gradient involves decreasing the organic solvent concentration.

    • Start at 95% A / 5% B.

    • Hold for 1 minute.

    • Gradient to 50% A / 50% B over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Optimization: Adjust the gradient slope, buffer concentration, and type of buffer salt (formate vs. acetate) to optimize selectivity and peak shape.

References

  • Vertex AI Search. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • Vertex AI Search. (2022).
  • ResearchGate. (n.d.). (PDF)
  • Welch Materials. (2024).
  • Waters Blog. (2025).
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • PubMed. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • IntechOpen. (2022).
  • ResearchGate. (n.d.).
  • Pharma Growth Hub. (2023). pH, pKa, and Retention.
  • LCGC International. (2025).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • PubMed. (2001). Separation of Chiral 4-substituted Imidazole Derivatives by Cyclodextrin-Modified Capillary Electrophoresis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • R Discovery. (2001). Separation of chiral 4‐substituted imidazole derivatives by cyclodextrin‐modified capillary electrophoresis.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (2025).
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluorophenyl)-1h-imidazol-2-amine.
  • Buchi.com. (n.d.).
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • NextSDS. (n.d.). 1-(3-Fluorophenyl)
  • Vertex AI Search. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)
  • LCGC International. (2026). HILIC: The Pros and Cons.
  • Chrom Tech, Inc. (2025).
  • LCGC International. (2013).
  • Chemical Synthesis Database. (2025). N-(3-fluorophenyl)imidazo[1,5-a]pyridin-3-amine.
  • PubMed. (2006). A simple and sensitive HPLC-fluorescence method for quantification of MDMA and MDA in blood with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as a label.
  • Sigma-Aldrich. (n.d.). 1-(3-fluorophenyl)-1H-imidazole-2-thiol.
  • PubChem. (n.d.). 3-(3-Fluorophenyl)-N-{2-[2-(5-Methyl-1h-Imidazol-1-Yl)pyrimidin-4-Yl]ethyl}propan-1-Amine.
  • Guidechem. (n.d.). 2-(3-fluorophenyl)-1H-benzo[d]imidazol-5-amine.
  • BLDpharm. (n.d.). 1179962-33-4|1-(3-Fluorobenzyl)-1H-imidazol-2-amine.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluorophenyl)-1h-imidazol-2-amine | 1690596-46-3.
  • Vertex AI Search. (n.d.).
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Chemistry Stack Exchange. (2017). pKa of imidazoles.
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend.

Sources

Troubleshooting

reducing background noise in 1-(3-Fluorophenyl)-1H-imidazol-2-amine fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing high background noise when screening small heterocyclic molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing high background noise when screening small heterocyclic molecules.

Working with 1-(3-Fluorophenyl)-1H-imidazol-2-amine in fluorescence-based assays presents a unique set of biophysical challenges. The 3-fluorophenyl group increases the molecule's lipophilicity, while the imidazole-2-amine moiety acts as both a hydrogen-bond donor and acceptor. This amphiphilic-like structure makes the compound highly prone to concentration-dependent aggregation and intrinsic UV/blue autofluorescence.

Below is an in-depth, causality-driven guide to diagnosing and eliminating background noise specific to this compound.

Part 1: Quantitative Chemical & Spectral Profiling

Before altering your assay workflow, it is critical to understand the physical limits of the molecule. The table below summarizes the quantitative parameters that directly dictate how 1-(3-Fluorophenyl)-1H-imidazol-2-amine behaves under optical excitation.

ParameterValue / RangeImplication for Fluorescence Assays
Molecular Weight 177.18 g/mol High mobility; rapid diffusion in solution can impact single-molecule signal-to-noise ratios[1].
Excitation Max (λex) ~280 - 310 nmStrongly overlaps with UV-excited fluorophores (e.g., DAPI, Hoechst, AMC substrates).
Emission Max (λem) ~350 - 450 nmCauses severe bleed-through in blue emission channels[2].
Critical Aggregation Conc. (CAC) 15 - 20 µM (in PBS)Forms colloidal particles causing Tyndall scattering and false-positive signals above this limit.
Imidazole pKa ~6.8 - 7.2Solubility and autofluorescence are highly pH-dependent; protonation occurs in slightly acidic media.

Part 2: Diagnostic Troubleshooting Workflow

Do not guess the source of your background noise. Use the following logical architecture to systematically isolate whether the noise is originating from the compound's intrinsic photophysics, colloidal scattering, or assay matrix interactions.

G N1 Initial Assay: High Background Noise N2 Control Test: Buffer + Compound Only N1->N2 N3 High Signal (Compound Intrinsic Issue) N2->N3 Yes N4 Low Signal (Assay/Matrix Issue) N2->N4 No N5 Centrifugation (10k x g) & Read Supernatant N3->N5 N10 Check Plate Autofluorescence or Protein Binding N4->N10 N6 Signal Drops: Colloidal Scattering / AIE N5->N6 Pellet N7 Signal Persists: True Autofluorescence N5->N7 No Pellet N8 Protocol A: Add 0.01% Triton X-100 N6->N8 N9 Protocol B: Red-Shift to >500 nm N7->N9

Caption: Decision tree for diagnosing background noise in fluorophenyl-imidazole assays.

Part 3: Deep-Dive FAQs & Mechanistic Causality

Q1: Why does the background signal spike non-linearly when my compound concentration exceeds 15 µM? A1: This is a classic hallmark of Aggregation-Induced Emission (AIE) combined with light scattering. Imidazole rings are highly prone to π−π stacking and intermolecular hydrogen bonding. When the compound exceeds its solubility limit (around 15-20 µM in standard PBS), it forms colloidal aggregates. In this aggregated state, intramolecular rotational motions are physically restricted. This restriction blocks non-radiative decay pathways, forcing the molecule to release energy as bright fluorescence[3]. Furthermore, these colloids scatter the excitation light, which photomultiplier tubes (PMTs) misinterpret as an emission signal.

Q2: I am using a red-shifted dye (Cy5), but I still see background noise from 1-(3-Fluorophenyl)-1H-imidazol-2-amine. Why? A2: If you are reading at 650 nm and still seeing noise from a UV-absorbing small molecule, you are likely observing Rayleigh or Tyndall scattering , not true fluorescence. Aggregates scatter light across all wavelengths. Because scattering intensity is proportional to 1/λ4 , it is weaker in the red spectrum, but at high compound concentrations, the sheer volume of scattered photons will bleed through your emission filters[2].

Q3: How does the 3-fluoro substitution specifically impact my assay compared to a non-fluorinated analog? A3: The fluorine atom is highly electronegative and increases the overall lipophilicity (LogP) of the phenyl ring. This lowers the aqueous solubility threshold, promoting the earlier onset of micelle/colloid formation. It also subtly alters the electron density of the conjugated system, which can blue-shift the excitation maximum but increase the quantum yield of the autofluorescence.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step you take must be self-validating. Do not assume a fix worked without an internal control that proves why it worked.

Protocol A: The Detergent-Shift Counter-Screen (Resolving AIE & Scattering)

Causality: Adding a non-ionic detergent creates micelles that encapsulate the lipophilic 3-fluorophenyl moiety, breaking up colloidal aggregates. This restores the molecule's rotational freedom, re-enabling non-radiative decay and quenching the Aggregation-Induced Emission (AIE)[3].

  • Prepare your standard assay buffer (e.g., 50 mM Tris, pH 7.4).

  • Spike in 1-(3-Fluorophenyl)-1H-imidazol-2-amine at 30 µM (a concentration known to induce aggregation).

  • Split the solution into two microplates. To Plate 2, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Read both plates at your target excitation/emission wavelengths.

  • Self-Validation Checkpoint: Include a control well containing a known AIE fluorophore (e.g., tetraphenylethene) and a soluble standard (e.g., free fluorescein). The protocol is validated if the AIE compound's signal drops by >80% upon detergent addition, while the fluorescein signal remains within ±5%. If the 1-(3-Fluorophenyl)-1H-imidazol-2-amine signal also drops, your background was caused by aggregation.

Protocol B: Time-Resolved Fluorescence (TRF) Implementation (Resolving Autofluorescence)

Causality: Small molecule autofluorescence has a very short lifetime (typically 1-5 nanoseconds). By switching your assay to a lanthanide-based fluorophore (e.g., Europium or Terbium) and introducing a microsecond delay before reading, the compound's background emission completely decays, leaving only the target signal[4].

  • Conjugate your target assay probe to a Europium chelate.

  • Set your microplate reader to Time-Resolved Fluorescence mode (Ex: 340 nm, Em: 615 nm).

  • Configure the instrument with a 100 µs delay and a 200 µs integration time .

  • Self-Validation Checkpoint: Measure the plate twice: once at Delay = 0 µs (Prompt Fluorescence) and once at Delay = 100 µs (Time-Resolved). The protocol is validated if the well containing only 1-(3-Fluorophenyl)-1H-imidazol-2-amine drops to baseline at 100 µs, while the Europium positive control retains >90% of its initial signal.

Protocol C: Mathematical Background Subtraction via SMALL-LABS

Causality: In single-molecule or high-resolution cellular imaging, background noise fluctuates spatially. Using temporal filtering and background estimation algorithms allows you to computationally subtract the unbound imidazole compound's signal without losing target resolution[5].

  • Acquire a time-series image stack (movie) of your cells treated with the compound.

  • Apply a temporal high-pass filter in Fourier space on a pixel-by-pixel basis. The rapid Brownian motion of unbound 1-(3-Fluorophenyl)-1H-imidazol-2-amine will be averaged out, while bound target molecules will persist.

  • Self-Validation Checkpoint: Calculate the Signal-to-Noise Ratio (SNR) before and after filtering. The protocol is validated if the positional accuracy of your target molecules remains unchanged (checked via point-spread function width) while the false-discovery rate drops by at least 50%.

References

  • National Institutes of Health (PMC). "SMALL-LABS: Measuring Single-Molecule Intensity and Position in Obscuring Backgrounds." Biophysical Journal. Available at:[Link]

  • bioRxiv. "Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion." bioRxiv Preprints. Available at:[Link]

  • National Institutes of Health (PMC). "Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold." ACS Omega. Available at:[Link]

Sources

Optimization

minimizing off-target binding effects of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Technical Support Center: 1-(3-Fluorophenyl)-1H-imidazol-2-amine A Guide to Minimizing Off-Target Binding Effects Welcome to the technical support guide for 1-(3-Fluorophenyl)-1H-imidazol-2-amine. As Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Fluorophenyl)-1H-imidazol-2-amine

A Guide to Minimizing Off-Target Binding Effects

Welcome to the technical support guide for 1-(3-Fluorophenyl)-1H-imidazol-2-amine. As Senior Application Scientists, we have designed this resource to provide drug development professionals, researchers, and scientists with expert insights and actionable protocols for identifying, understanding, and mitigating off-target effects associated with this and similar small molecules. The complex nature of drug-protein interactions means that even highly specific compounds can engage with unintended targets, leading to ambiguous experimental data or undesirable side effects.[1][2]

This guide follows a logical, problem-oriented structure. We begin with frequently asked questions to address initial observations and then provide in-depth troubleshooting guides with detailed experimental protocols and medicinal chemistry strategies to enhance compound selectivity.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the preliminary questions that arise when experimental results deviate from expectations.

Q1: My in-vitro/in-vivo experiment with 1-(3-Fluorophenyl)-1H-imidazol-2-amine is showing an unexpected phenotype (e.g., cytotoxicity, altered signaling). How can I determine if this is an off-target effect?

A1: An unexpected phenotype is a classic indicator of potential off-target activity. The first step is to systematically rule out other possibilities and gather preliminary evidence. We recommend a multi-pronged approach:

  • Confirm Compound Integrity and Concentration: Verify the purity and identity of your compound stock via LC-MS and NMR. Ensure that the final concentration in your assay is accurate.

  • Dose-Response Curve Analysis: A non-standard dose-response curve (e.g., a biphasic or unusually steep curve) can suggest multiple targets with different binding affinities are being engaged.

  • Use of a Structurally Related Negative Control: Synthesize or procure a close analog of 1-(3-Fluorophenyl)-1H-imidazol-2-amine that is predicted to be inactive against your primary target. If this analog reproduces the unexpected phenotype, it strongly suggests an off-target effect related to the core scaffold.

  • Orthogonal Target Engagement Assays: Confirm that the compound is engaging the intended target at the concentrations used. Biochemical and biophysical methods are excellent for this initial validation.[3] If target engagement is weak at concentrations where the phenotype is observed, an off-target effect is highly likely.

Q2: What are the most common off-targets for a molecule with a fluorophenyl and an imidazol-2-amine scaffold?

A2: While every molecule is unique, certain scaffolds have known promiscuities.

  • Imidazole-containing compounds are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes, due to the imidazole ring's ability to act as a hydrogen bond donor/acceptor and coordinate with metal ions.

  • The 2-aminoimidazole substructure is a known pharmacophore that can mimic interactions of arginine or histidine residues in protein binding sites.

  • Kinases are a frequent off-target class for many small molecules due to the conserved nature of the ATP-binding pocket.[4]

Therefore, a logical starting point would be to screen for activity against a broad panel of kinases and common GPCRs.

Q3: How do I begin a systematic search for potential off-targets?

A3: A systematic search should progress from broad, unbiased screening to more focused, hypothesis-driven validation.[5] The workflow below outlines a standard industry approach to de-risking a compound by identifying its potential off-target liabilities.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Hit Validation & Confirmation cluster_2 Phase 3: Mitigation & Optimization A Unexpected Phenotype Observed (e.g., Toxicity, Off-Pathway Activity) B In Silico Off-Target Prediction (Similarity searches, docking) A->B Predictive Analysis C Broad Biochemical Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->C Unbiased Screening B->C Guide Panel Selection D Prioritize Hits Based on Potency & Biological Plausibility C->D E Orthogonal Biochemical Assays (e.g., Different technology platform) D->E F Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Validate Phenotypic Link (e.g., siRNA/CRISPR knockdown of off-target) F->G H Structure-Activity Relationship (SAR) -Guided Medicinal Chemistry G->H Identify Liability I Generate New Analogs with Improved Selectivity Profile H->I J Re-evaluate Lead Compound in Primary & Off-Target Assays I->J

Caption: Systematic Workflow for Identifying and Mitigating Off-Target Effects.

Part 2: Troubleshooting Guide - Experimental Approaches

Once initial assessments suggest off-target binding, rigorous experimental validation is necessary. This section provides an overview of common techniques and a sample protocol.

Identifying Off-Targets: A Comparative Table

Choosing the right assay depends on the experimental stage, available resources, and the specific questions being asked. Biochemical assays are excellent for initial, high-throughput screening, while cell-based and proteomic methods provide more physiologically relevant data.[6][7][8]

Assay Type Methodology Pros Cons Best For
Biochemical Assays Measures direct interaction with isolated proteins (e.g., enzymes, receptors).[8]High-throughput, quantitative, good for establishing Structure-Activity Relationships (SAR).[3]Lacks cellular context (e.g., membrane, trafficking, co-factors).[7]Initial broad screening (e.g., kinase panels) and hit validation.
Cell-Based Assays Measures a functional readout within a living cell (e.g., reporter gene, second messenger).[7]Physiologically relevant, accounts for cell permeability and metabolism.More complex, higher variability, can be difficult to deconvolve the specific target.Validating biochemical hits and assessing functional consequences.
Proteomic Profiling Uses chemical probes or affinity chromatography coupled with mass spectrometry to identify binding partners from cell lysates.[3]Unbiased, genome-wide discovery of targets in a native environment.Technically complex, requires specialized equipment, may identify non-functional interactions.Discovering novel or unexpected off-targets.
Cellular Thermal Shift Assay (CETSA) Measures changes in protein thermal stability upon ligand binding in intact cells or lysates.Confirms direct target engagement in a cellular context without labels.Lower throughput, not suitable for all targets.Confirming a specific off-target is engaged in cells.
Protocol: General Kinase Inhibition Assay (Fluorescence Polarization)

This protocol provides a template for a competitive binding assay to screen 1-(3-Fluorophenyl)-1H-imidazol-2-amine against a kinase of interest. This format is widely used in commercial kinase panel screening services.

Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the test compound. When the tracer is bound to the large kinase, it tumbles slowly in solution, emitting highly polarized light. When displaced by the test compound, the small, free-moving tracer emits depolarized light. The change in polarization is proportional to the amount of tracer displaced.

Materials:

  • Purified recombinant kinase

  • Fluorescently-labeled tracer specific for the kinase

  • Assay Buffer (specific to the kinase, typically contains HEPES, MgCl₂, Brij-35, and DTT)

  • 1-(3-Fluorophenyl)-1H-imidazol-2-amine (test compound), serially diluted in DMSO

  • Staurosporine or other known inhibitor (positive control)

  • DMSO (vehicle control)

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents: Dilute the kinase and tracer to their optimal working concentrations (typically 2x the final concentration) in the assay buffer.

  • Compound Plating: Add 1 µL of serially diluted test compound, positive control, or vehicle control (DMSO) to the wells of the 384-well plate.

  • Kinase Addition: Add 10 µL of the 2x kinase solution to each well. Mix gently and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Tracer Addition: Add 10 µL of the 2x fluorescent tracer solution to each well. Mix gently.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization reader using the appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Convert raw polarization values (mP) to percent inhibition relative to the high (vehicle) and low (positive control) controls.

    • Plot percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Mitigation Strategies - From Identification to Optimization

Identifying an off-target is only half the battle. The next critical step is to use that information to either modify the compound or adjust the experimental design.

Q4: I've confirmed that 1-(3-Fluorophenyl)-1H-imidazol-2-amine binds to an off-target kinase. How can I modify the molecule to improve its selectivity?

A4: This is a central challenge in medicinal chemistry. The goal is to decrease affinity for the off-target while maintaining or improving affinity for the on-target protein. This is achieved through rational drug design, guided by SAR.[1][2]

Key Strategies for Improving Selectivity:

  • Exploit Shape and Steric Differences: If the binding pockets of the on-target and off-target proteins differ in size or shape, you can introduce a bulky functional group to your compound. This group will create a steric clash with the off-target protein, preventing binding, while fitting comfortably into the larger pocket of the on-target protein.[1][5]

  • Optimize Electrostatic Interactions: The charge distribution within the binding pockets can be exploited. Modifying your compound to introduce or remove charged or polar groups can create favorable electrostatic interactions with the on-target protein and/or unfavorable (repulsive) interactions with the off-target.[1]

  • Target Non-Conserved Residues: Analyze the sequence alignment of the on-target and off-target binding sites. Design modifications to your compound that form specific interactions (e.g., a hydrogen bond) with a residue present only in the on-target protein. Covalently targeting a non-conserved cysteine residue is an effective, albeit more advanced, strategy.[4]

The diagram below illustrates the steric clash strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A 1-(3-Fluorophenyl)-1H-imidazol-2-amine C C D D B B E Analog with Steric Block G G H Steric Clash! F F

Caption: Improving Selectivity by Introducing a Steric Clash.

Q5: I cannot immediately start a medicinal chemistry campaign. Are there experimental design changes I can make to minimize the impact of the off-target effects I'm observing?

A5: Yes. While not a substitute for a more selective compound, optimizing your experimental parameters can often provide a clearer window of on-target activity.

  • Work at Lower Concentrations: The most straightforward approach. If there is a sufficient selectivity window between your on-target and off-target IC₅₀ values, using the lowest possible concentration that still elicits the on-target effect can minimize engagement of the less potent off-target.

  • Time-Course Experiments: Off-target effects may develop on a different timescale than on-target effects. Analyze your endpoint at multiple time points to identify a window where the on-target effect is dominant.

  • Use a More Specific System: If the off-target is not expressed in a particular cell line, switching to that system can eliminate the confounding effect. Validate target expression levels (on- and off-target) in any new cell line you introduce.

  • Knockdown/Knockout Validation: To definitively link the observed phenotype to either the on- or off-target, use siRNA or CRISPR to reduce the expression of each target individually. If knocking down the on-target ablates the effect of your compound, it confirms on-target action. If knocking down the off-target also ablates the effect, it confirms the off-target is responsible for the phenotype.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. [Link]

  • Raquel, N. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Medicinal Chemistry, 14(716). [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell Blog. [Link]

  • Huggins, D. J. (2012). Rational Approaches to Improving Selectivity in Drug Design. ResearchGate. [Link]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • PNAS. High-throughput biochemical profiling reveals sequence determinants of dCas9 off-target binding and unbinding. Proceedings of the National Academy of Sciences. [Link]

  • Slaymaker, I. M., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. [Link]

  • Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • G Biosciences. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. G Biosciences. [Link]

  • NIH. (2022). Off-target effects in CRISPR/Cas9 gene editing. National Institutes of Health. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Positional Isomers: 1-(3-Fluorophenyl)-1H-imidazol-2-amine and 1-(4-Fluorophenyl)-1H-imidazol-2-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 2-aminoimidazole scaffold is a "privileged structure" in drug discovery, known for its presence in various natural and synthetic products exhibiting a w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole scaffold is a "privileged structure" in drug discovery, known for its presence in various natural and synthetic products exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The introduction of a fluorinated phenyl ring at the N1 position can significantly influence the compound's physicochemical properties and its interaction with biological targets.

The Critical Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[2] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, the C-F bond can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.[2]

Positional Isomerism: A Tale of Two Efficacies

The seemingly subtle difference in the position of the fluorine atom on the phenyl ring—meta (3-position) versus para (4-position)—can have profound implications for the molecule's electronic properties, conformation, and ultimately, its biological efficacy.

Electronic Effects:

  • 1-(4-Fluorophenyl)-1H-imidazol-2-amine: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect and a weaker, opposing electron-donating mesomeric effect. This results in a significant polarization of the phenyl ring, which can influence the pKa of the imidazole nitrogens and the overall dipole moment of the molecule.

  • 1-(3-Fluorophenyl)-1H-imidazol-2-amine: In the meta-position, the fluorine atom's influence is primarily through its strong inductive electron-withdrawing effect, with a negligible mesomeric effect. This alters the electron distribution of the phenyl ring in a different manner compared to the para-isomer.

These electronic differences can dictate how the molecule interacts with the amino acid residues in the binding pocket of a target protein.

Conformational Effects:

The position of the fluorine can also influence the preferred conformation of the molecule by affecting the rotational barrier between the phenyl and imidazole rings. This, in turn, can impact how well the molecule fits into the active site of a target enzyme or receptor.

Predicting Efficacy: An Evidence-Based Approach

While direct comparative data is lacking, we can draw insights from studies on related structures. For instance, in a study of phenyl-imidazole derivatives as inhibitors of Indoleamine 2,3-Dioxygenase (IDO), a 2-fluoro substitution on the phenyl ring was found to decrease binding affinity compared to the unsubstituted analog.[4] The same study noted that meta-positioned fluoro substituents did not enhance activity.[4] This suggests that the placement of the fluorine atom is critical and that not all fluorination strategies lead to improved efficacy.

Based on general medicinal chemistry principles, the 4-fluoro isomer might exhibit a more pronounced effect on biological activity due to the direct electronic communication between the fluorine atom and the imidazole ring through the para-position. This could lead to a stronger interaction with a target protein if the binding pocket has a complementary electrostatic environment. Conversely, the 3-fluoro isomer might offer a different vector for interaction or a more favorable metabolic profile depending on the specific target.

To definitively determine the comparative efficacy, a head-to-head experimental evaluation is necessary.

Experimental Workflow for Efficacy Comparison

The following outlines a typical experimental workflow to compare the efficacy of 1-(3-Fluorophenyl)-1H-imidazol-2-amine and 1-(4-Fluorophenyl)-1H-imidazol-2-amine. For this example, we will consider a hypothetical target, Dopamine β-hydroxylase (DBH), an enzyme for which imidazole-based inhibitors have been explored.[5]

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Synthesis Synthesis of 3-F and 4-F analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DBH_Assay Dopamine β-hydroxylase (DBH) Inhibition Assay Characterization->DBH_Assay IC50 Determination of IC50 values DBH_Assay->IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Cell_Culture Cell Culture (e.g., SH-SY5Y neuroblastoma cells) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Norepinephrine Norepinephrine Production Assay Cell_Culture->Norepinephrine Comparative_Efficacy Comparative Efficacy Assessment Cytotoxicity->Comparative_Efficacy Norepinephrine->SAR_Analysis SAR_Analysis->Comparative_Efficacy

Caption: Experimental workflow for comparing the efficacy of fluorinated phenyl-imidazole isomers.

Detailed Experimental Protocols

1. Dopamine β-hydroxylase (DBH) Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of DBH.

  • Materials: Purified DBH enzyme, dopamine (substrate), ascorbic acid (cofactor), catalase, buffer solution (e.g., sodium acetate), and the test compounds (1-(3-Fluorophenyl)-1H-imidazol-2-amine and 1-(4-Fluorophenyl)-1H-imidazol-2-amine).

  • Procedure:

    • Prepare a reaction mixture containing the buffer, catalase, and ascorbic acid.

    • Add varying concentrations of the test compounds to the reaction mixture.

    • Initiate the reaction by adding the DBH enzyme and dopamine.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and measure the amount of norepinephrine produced using a suitable method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

2. Cell-Based Norepinephrine Production Assay

This assay assesses the ability of the compounds to inhibit norepinephrine production in a cellular context.

  • Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses DBH.

  • Procedure:

    • Culture the SH-SY5Y cells to a suitable confluency.

    • Treat the cells with varying concentrations of the test compounds.

    • After an incubation period, lyse the cells and measure the intracellular norepinephrine levels using an ELISA kit or HPLC.

    • Determine the concentration-dependent effect of each compound on norepinephrine production.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

CompoundDBH IC50 (nM)Cellular Norepinephrine Inhibition (EC50, nM)Cytotoxicity (CC50, µM)
1-(3-Fluorophenyl)-1H-imidazol-2-amineExperimental ValueExperimental ValueExperimental Value
1-(4-Fluorophenyl)-1H-imidazol-2-amineExperimental ValueExperimental ValueExperimental Value

Conclusion

The choice between 1-(3-Fluorophenyl)-1H-imidazol-2-amine and 1-(4-Fluorophenyl)-1H-imidazol-2-amine in a drug discovery program will ultimately depend on empirical data. While theoretical considerations can guide the initial selection, only through rigorous experimental testing can the superior candidate be identified. The position of the fluorine atom will undoubtedly influence the compound's efficacy, metabolic stability, and off-target effects. The experimental workflow provided in this guide offers a robust framework for elucidating these differences and making an informed decision in the pursuit of novel therapeutics.

References

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PMC. [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. ResearchGate. [Link]

  • Inhibitors of dopamine beta-hydroxylase. 3. Some 1-(pyridylmethyl)imidazole-2-thiones. PubMed. [Link]

  • Dopamine beta-hydroxylase - Wikipedia. Wikipedia. [Link]

  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. PubMed. [Link]

Sources

Comparative

Benchmarking 1-(3-Fluorophenyl)-1H-imidazol-2-amine Against Standard Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Guide

Introduction: The Rationale for Targeting Neuronal Nitric Oxide Synthase Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes, including neurotransmission, vasodilatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Neuronal Nitric Oxide Synthase

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Among the three main isoforms—neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2)—nNOS is of particular interest in the context of neurological disorders.[2] Overproduction of NO by nNOS is implicated in the pathophysiology of various neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's diseases, as well as neuronal damage following stroke.[3] This has established nNOS as a promising therapeutic target for the development of selective inhibitors that can mitigate the detrimental effects of excessive NO without interfering with the essential functions of other NOS isoforms, particularly the cardiovascular role of eNOS.

The 2-aminoimidazole scaffold is a well-established pharmacophore in the design of nNOS inhibitors.[2] Building upon this structural motif, 1-(3-Fluorophenyl)-1H-imidazol-2-amine emerges as a compound of interest for its potential as a selective nNOS inhibitor. The introduction of a fluorine atom on the phenyl ring can significantly influence the compound's electronic properties and binding interactions within the enzyme's active site, potentially enhancing both potency and selectivity.

This guide provides a comprehensive framework for benchmarking the inhibitory activity of 1-(3-Fluorophenyl)-1H-imidazol-2-amine against two well-characterized standard nNOS inhibitors: 7-Nitroindazole, a relatively selective nNOS inhibitor, and L-NAME (Nω-nitro-L-arginine methyl ester), a non-selective NOS inhibitor.[4][5] We will detail both in vitro enzymatic and cell-based assays to provide a thorough comparative analysis of the compound's potency and cellular efficacy.

The Neuronal Nitric Oxide Synthase Signaling Pathway

The canonical signaling pathway of nNOS begins with its activation by an influx of calcium ions (Ca2+), often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors. The elevated intracellular Ca2+ concentration promotes the binding of calmodulin (CaM) to nNOS, activating the enzyme. Activated nNOS then catalyzes the five-electron oxidation of L-arginine to L-citrulline, producing NO in the process.[2] The generated NO can then diffuse to neighboring cells to exert its biological effects, a primary one being the activation of soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Opens CaM Calmodulin (CaM) Ca2_influx->CaM Binds nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Binds & Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects PKG->Physiological_Effects Phosphorylates Targets

Caption: The neuronal nitric oxide synthase (nNOS) signaling cascade.

Comparative Inhibitors: Properties and Mechanisms

A robust benchmarking study requires well-characterized reference compounds. For this guide, we have selected two standard NOS inhibitors with distinct profiles:

InhibitorTarget SelectivityMechanism of Action
7-Nitroindazole Selective for nNOS over eNOS and iNOSCompetitive inhibitor with respect to the L-arginine binding site.[6]
L-NAME Non-selective; inhibits all NOS isoformsA pro-drug that is hydrolyzed to Nω-nitro-L-arginine (L-NOARG), a potent competitive inhibitor of all NOS isoforms.[5][7]

Experimental Protocols for Comparative Benchmarking

To comprehensively evaluate the inhibitory potential of 1-(3-Fluorophenyl)-1H-imidazol-2-amine, a combination of in vitro enzymatic and cell-based assays is recommended.

In Vitro Enzymatic Inhibition Assay: The Hemoglobin Capture Assay

This assay provides a direct measure of an inhibitor's effect on purified nNOS enzyme activity. It relies on the principle that NO rapidly oxidizes oxyhemoglobin to methemoglobin, which can be monitored spectrophotometrically.

Hemoglobin_Capture_Assay cluster_workflow Assay Workflow Start Prepare Assay Mixture: - Purified nNOS - L-Arginine - Cofactors (NADPH, CaM, BH4) - Oxyhemoglobin Add_Inhibitor Add Test Compound or Standard Inhibitor (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_Absorbance Monitor Absorbance Change at 401 nm (Oxyhemoglobin to Methemoglobin) Incubate->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro hemoglobin capture assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of purified recombinant nNOS enzyme.

    • Prepare stock solutions of L-arginine, NADPH, Calmodulin (CaM), and tetrahydrobiopterin (BH4) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4).

    • Prepare a stock solution of oxyhemoglobin.

    • Prepare serial dilutions of 1-(3-Fluorophenyl)-1H-imidazol-2-amine, 7-Nitroindazole, and L-NAME.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, L-arginine, cofactors, and oxyhemoglobin to each well.

    • Add the serially diluted test compounds and standard inhibitors to their respective wells. Include a control group with no inhibitor.

    • Initiate the reaction by adding the purified nNOS enzyme to each well.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the increase in absorbance at 401 nm over time, which corresponds to the formation of methemoglobin.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound by fitting the data to a dose-response curve.

Cell-Based nNOS Inhibition Assay: Griess Assay in HEK293T Cells

This assay assesses the ability of an inhibitor to permeate cells and inhibit nNOS activity in a more physiologically relevant context.[8] Human Embryonic Kidney 293T (HEK293T) cells are transfected to overexpress nNOS. The production of NO is indirectly measured by quantifying the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent.[8]

Griess_Assay_Workflow cluster_workflow Cell-Based Assay Workflow Start Culture HEK293T cells overexpressing nNOS Treat_Inhibitor Treat cells with Test Compound or Standard Inhibitor Start->Treat_Inhibitor Stimulate_nNOS Stimulate nNOS activity with a calcium ionophore (e.g., A23187) Treat_Inhibitor->Stimulate_nNOS Collect_Supernatant Collect cell culture supernatant Stimulate_nNOS->Collect_Supernatant Griess_Reaction Perform Griess Assay on supernatant: 1. Add Sulfanilamide 2. Add NED Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the cell-based Griess assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Transfect the cells with a plasmid encoding for rat or human nNOS using a suitable transfection reagent.

    • Select for stably transfected cells.

  • Inhibition Assay:

    • Plate the nNOS-expressing HEK293T cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of 1-(3-Fluorophenyl)-1H-imidazol-2-amine, 7-Nitroindazole, and L-NAME for a predetermined time.

    • Stimulate nNOS activity by adding a calcium ionophore, such as A23187, to the culture medium.[8]

    • Incubate for a set period (e.g., 8 hours) to allow for NO production and subsequent conversion to nitrite.[8]

  • Griess Assay:

    • Carefully collect the cell culture supernatant from each well.

    • Add sulfanilamide solution to each supernatant sample and incubate.

    • Add N-(1-naphthyl)ethylenediamine (NED) solution and incubate to allow for color development.[9][10]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of nNOS inhibition for each compound at each concentration relative to the untreated, stimulated control.

    • Determine the IC₅₀ value for each compound in the cellular context.

Expected Data and Interpretation

The results from these assays can be summarized in a comparative table to facilitate a clear evaluation of 1-(3-Fluorophenyl)-1H-imidazol-2-amine's performance.

CompoundIn Vitro nNOS IC₅₀ (nM)Cell-Based nNOS IC₅₀ (µM)
1-(3-Fluorophenyl)-1H-imidazol-2-amine Experimental ValueExperimental Value
7-Nitroindazole Literature/Experimental ValueLiterature/Experimental Value
L-NAME Literature/Experimental ValueLiterature/Experimental Value

Interpretation of Results:

  • A low nanomolar IC₅₀ value in the in vitro assay would indicate potent direct inhibition of the nNOS enzyme.

  • A low micromolar or high nanomolar IC₅₀ value in the cell-based assay would suggest good cell permeability and efficacy in a cellular environment.

  • Comparing the IC₅₀ values of 1-(3-Fluorophenyl)-1H-imidazol-2-amine to those of 7-Nitroindazole will provide insight into its relative potency and selectivity for nNOS.

  • A significantly lower IC₅₀ for nNOS compared to literature values for eNOS and iNOS would indicate favorable selectivity, a critical attribute for a therapeutic candidate.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to benchmarking the novel compound 1-(3-Fluorophenyl)-1H-imidazol-2-amine against established nNOS inhibitors. The combination of in vitro enzymatic and cell-based assays will provide a comprehensive profile of its inhibitory potency and cellular activity. Favorable results from these studies would warrant further investigation, including selectivity profiling against eNOS and iNOS, pharmacokinetic studies, and in vivo efficacy testing in relevant animal models of neurodegenerative diseases. The insights gained from this comparative analysis will be instrumental in determining the therapeutic potential of 1-(3-Fluorophenyl)-1H-imidazol-2-amine as a novel nNOS-targeted therapeutic agent.

References

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Wikipedia. (2023, September 27). 7-Nitroindazole. Retrieved from [Link]

  • Zhang, F., et al. (2009). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PMC. Retrieved from [Link]

  • Haynes, W. G., et al. (1999). A Large Blood Pressure–Raising Effect of Nitric Oxide Synthase Inhibition in Humans. AHA Journals. Retrieved from [Link]

  • Kunsch, C., et al. (2005). A homogeneous fluorescent cell-based assay for detection of heterologously expressed nitric oxide synthase activity. PubMed. Retrieved from [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. Retrieved from [Link]

  • Wolff, D. J., & Gribin, B. J. (1994). Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G). PubMed. Retrieved from [Link]

  • Di Stasi, A. M., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. PubMed. Retrieved from [Link]

  • Pomper, M. G., et al. (2002). Radiolabeled neuronal nitric oxide synthase inhibitors: Synthesis, in vivo evaluation, and primate PET studies. Johns Hopkins University. Retrieved from [Link]

  • Aldous, S., & O'Donnell, M. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. Retrieved from [Link]

  • León, B., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • He, H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. Retrieved from [Link]

  • Moore, P. K., & Handy, R. L. (1997). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). PubMed. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine: An Analysis of Reproducibility in Plausible Pathways

This guide provides an in-depth analysis of the most probable synthetic routes for 1-(3-fluorophenyl)-1H-imidazol-2-amine, a molecule of interest in medicinal chemistry and drug development. While specific, peer-reviewed...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the most probable synthetic routes for 1-(3-fluorophenyl)-1H-imidazol-2-amine, a molecule of interest in medicinal chemistry and drug development. While specific, peer-reviewed synthetic procedures for this exact compound are not extensively documented in the public domain, this document leverages established, robust methodologies for the N-arylation of 2-aminoimidazoles to propose and compare two primary pathways. The focus of this guide is to equip researchers with a critical evaluation of these routes, emphasizing the factors that influence their reproducibility, scalability, and overall efficiency.

The synthesis of 1-aryl-2-aminoimidazoles is a pivotal step in the development of various therapeutic agents. The core challenge lies in the selective formation of the N1-aryl bond in the presence of the exocyclic amino group, which is also nucleophilic. This guide will compare two of the most powerful and widely adopted methods in modern organic synthesis for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry, prized for its broad substrate scope and functional group tolerance.[1] This pathway involves the reaction of 2-aminoimidazole with an appropriate 3-fluorophenyl electrophile, typically an aryl halide, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Proposed Reaction Scheme:

reagents 2-Aminoimidazole + 1-Bromo-3-fluorobenzene catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., K₃PO₄) + Solvent (e.g., Toluene) reagents->catalyst Reaction Conditions product 1-(3-Fluorophenyl)-1H-imidazol-2-amine catalyst->product Yields (Typically Good to Excellent)

Caption: Proposed Buchwald-Hartwig synthesis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Detailed Experimental Protocol (Representative)
  • Materials:

    • 2-aminoimidazole sulfate

    • 1-bromo-3-fluorobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Potassium phosphate (K₃PO₄)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-aminoimidazole sulfate (1.1 mmol), 1-bromo-3-fluorobenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Discussion of Reproducibility and Key Causalities:

The reproducibility of the Buchwald-Hartwig amination is highly dependent on several critical factors:

  • Catalyst and Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich ligands like XPhos are often effective in promoting the reductive elimination step and preventing catalyst decomposition. The choice of palladium precursor can also influence the reaction efficiency.

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like potassium phosphate or cesium carbonate are commonly used. The choice of base can affect the rate of deprotonation of the imidazole nitrogen and influence the overall catalytic cycle.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation. The reaction temperature needs to be carefully optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst degradation.

  • Purity of Reagents: The purity of the 2-aminoimidazole starting material is important, as impurities can potentially poison the catalyst. Similarly, the quality of the palladium catalyst and ligand is critical for consistent results.

Pathway 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[2] While it often requires harsher conditions than the Buchwald-Hartwig reaction, modern advancements have led to milder and more efficient protocols.[3] This pathway would involve the coupling of 2-aminoimidazole with a 3-fluorophenyl halide, often an iodide or bromide, or with 3-fluorophenylboronic acid in a Chan-Lam variation.

Proposed Reaction Scheme:

reagents 2-Aminoimidazole + 3-Fluorophenylboronic acid catalyst Cu Catalyst (e.g., Cu(OAc)₂) + Base (e.g., Pyridine) + Solvent (e.g., Methanol) + Air (Oxidant) reagents->catalyst Reaction Conditions product 1-(3-Fluorophenyl)-1H-imidazol-2-amine catalyst->product Yields (Variable)

Caption: Proposed Chan-Lam-Ullmann synthesis of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Detailed Experimental Protocol (Representative)
  • Materials:

    • 2-aminoimidazole

    • 3-fluorophenylboronic acid

    • Copper(II) acetate (Cu(OAc)₂)

    • Pyridine

    • Methanol

  • Procedure:

    • To a round-bottom flask, add 2-aminoimidazole (1.2 mmol), 3-fluorophenylboronic acid (1.0 mmol), and Cu(OAc)₂ (1.0 mmol).

    • Add methanol (10 mL) and pyridine (2.0 mmol).

    • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Discussion of Reproducibility and Key Causalities:

The reproducibility of the Ullmann-type reaction can be influenced by:

  • Copper Source and Ligands: The choice of copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂) can significantly impact the reaction outcome.[4] In some cases, the addition of a ligand, such as a diamine, can accelerate the reaction and improve yields.

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures, which can lead to side products and reproducibility issues.[2] The milder Chan-Lam variant using boronic acids is generally more reproducible.[3] The presence of an oxidant, often atmospheric oxygen, is necessary for the catalytic cycle.

  • Substrate Reactivity: The reactivity of the aryl halide (I > Br > Cl) is a key factor in classical Ullmann reactions. For Chan-Lam couplings, the stability and purity of the boronic acid are important.

Comparison of the Synthetic Pathways

FeatureBuchwald-Hartwig AminationUllmann Condensation (Chan-Lam)
Catalyst PalladiumCopper
Ligands Often required (e.g., phosphines)Can be ligand-free or use simple ligands
Reaction Temp. Generally milder (80-120 °C)Can be room temperature, but often requires heating
Substrate Scope BroaderCan be more limited
Functional Group Tolerance Generally highModerate to high
Cost Palladium catalysts can be expensiveCopper catalysts are generally cheaper
Reproducibility Can be sensitive to ligand and base choiceCan be sensitive to copper source and atmosphere

Characterization of 1-(3-Fluorophenyl)-1H-imidazol-2-amine

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • HPLC: To assess the purity of the final compound.

While specific spectral data is not available in the searched literature, the expected NMR signals can be predicted based on the structure and data from similar compounds.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and scientifically sound approaches for the synthesis of 1-(3-fluorophenyl)-1H-imidazol-2-amine. The Buchwald-Hartwig pathway is likely to be more general and may provide higher yields with a broader range of substrates, though it may be more costly. The Chan-Lam variation of the Ullmann condensation offers a potentially more economical route, though it may require more optimization to achieve high and reproducible yields.

For researchers embarking on the synthesis of this molecule, a careful evaluation of the available resources, desired scale, and timeline will be crucial in selecting the most appropriate pathway. The experimental protocols and reproducibility considerations outlined in this guide provide a solid foundation for the successful and repeatable synthesis of 1-(3-fluorophenyl)-1H-imidazol-2-amine.

References

  • Ullmann condensation. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 7, 2024. [Link]

  • Walewska-Królikiewicz M, Wilk B, Kwast A, Wróbel Z. (2-Aminoaryl)iminophosphoranes as Versatile Starting Materials for the Synthesis of 1-Aryl-2-trifluoromethylbenzimidazoles. Synlett. 2022;33(10):1092-1096.
  • Kantam ML, Venkanna GT, Sridhar C, Sreedhar B, Choudary BM. An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. J Org Chem. 2006;71(25):9522-9524.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed March 7, 2024. [Link]

  • McGowan MA, Henderson JL, Buchwald SL. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Org Lett. 2012;14(6):1432-1435.
  • Ullmann condensation. wikidoc. Published September 6, 2012. Accessed March 7, 2024. [Link]

  • Ueda S, Buchwald SL. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angew Chem Int Ed Engl. 2012;51(41):10364-10367.
  • バックワルド・ハートウィグ クロスカップリング (Buchwald-Hartwig Cross Coupling). Chem-Station. Published June 10, 2009. Accessed March 7, 2024. [Link]

  • Uriach J, et al. 1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole. EP0352352B1, filed July 20, 1989, and issued August 27, 1997.
  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Accessed March 7, 2024. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Published November 17, 2021. Accessed March 7, 2024. [Link]

  • Bharanidharan S, Myvizhi P. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
  • One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. ACS Publications. Published May 19, 2016. Accessed March 7, 2024. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Published November 23, 2015. Accessed March 7, 2024. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Accessed March 7, 2024. [Link]

  • Ueda S, Buchwald SL. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. MIT Open Access Articles. Published October 8, 2012. Accessed March 7, 2024. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. Published December 1, 2023. Accessed March 7, 2024. [Link]

  • Process for making benzoxazepin compounds. EP3404032B1, filed May 17, 2018, and issued November 25, 2020.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Published March 21, 2025. Accessed March 7, 2024. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Published May 4, 2018. Accessed March 7, 2024. [Link]

Sources

Comparative

A Guide to Understanding the Binding Kinetics of Phenyl-Imidazol-2-Amine Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the 1-phenyl-1H-imidazol-2-amine scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a wide array of diseases.[1][2] From antiprotozoa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 1-phenyl-1H-imidazol-2-amine scaffold has emerged as a cornerstone for the development of novel therapeutics targeting a wide array of diseases.[1][2] From antiprotozoal agents to inhibitors of critical signaling pathways like Hedgehog, the versatility of this chemical framework is well-documented.[3][4][5] However, a compound's ultimate success as a drug is not solely dictated by its ability to bind to its target, but rather how it binds. This is where the study of binding kinetics—the dynamics of the interaction between a drug and its target over time—becomes paramount.[6][7]

This guide provides an in-depth exploration of the principles and methodologies for comparing the binding kinetics of 1-(3-Fluorophenyl)-1H-imidazol-2-amine analogs. While specific kinetic data for this exact series of compounds is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to conduct and interpret such studies. We will delve into the causality behind experimental choices, present standardized protocols, and illustrate how subtle structural modifications can profoundly impact a drug's kinetic profile and, consequently, its therapeutic potential.

The Significance of Binding Kinetics in Drug Efficacy

Traditionally, drug discovery has heavily relied on equilibrium-based metrics like the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (KD) to rank and select lead compounds. While informative, these parameters only provide a static snapshot of a drug's affinity for its target at equilibrium. Binding kinetics, on the other hand, offers a more dynamic and clinically relevant picture by dissecting the binding event into its constituent rates: the association rate constant (k_a or k_on) and the dissociation rate constant (k_d or k_off).[6][8]

  • Association Rate (k_a): This parameter reflects how quickly a drug binds to its target. A faster "on-rate" can lead to a more rapid onset of therapeutic action.

  • Dissociation Rate (k_d): This constant describes how quickly the drug-target complex breaks apart. A slower "off-rate" results in a longer residence time (τ = 1/k_d), which is often correlated with a more sustained pharmacodynamic effect in vivo.[6][7]

Two drugs can have the same affinity (KD = k_d/k_a) but vastly different kinetic profiles. For instance, a drug with a fast on-rate and a fast off-rate may have the same KD as a drug with a slow on-rate and a slow off-rate. However, the latter is likely to have a longer duration of action due to its prolonged residence time on the target. Understanding these kinetics is crucial for optimizing dosing regimens and predicting clinical efficacy.[6]

Caption: A diagram illustrating the key parameters of binding kinetics.

The Role of the 3-Fluorophenyl Moiety

The presence of a fluorine atom on the phenyl ring is a common and strategic modification in medicinal chemistry. In the context of 1-(3-Fluorophenyl)-1H-imidazol-2-amine, the fluorine atom can influence binding kinetics in several ways:

  • Altered Electrostatics: Fluorine is highly electronegative and can alter the electrostatic potential of the phenyl ring, potentially forming favorable interactions with polar residues in the target's binding pocket.

  • Enhanced Binding Affinity: The carbon-fluorine bond can participate in hydrogen bonding and other non-covalent interactions, which can contribute to a slower dissociation rate and higher affinity.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the compound's half-life in vivo.

The precise impact of the 3-fluoro substitution on the binding kinetics would need to be determined experimentally by comparing the analog to its non-fluorinated parent compound.

Comparative Analysis of Binding Kinetics: A Hypothetical Case Study

To illustrate how binding kinetics data is presented and interpreted, the following table shows hypothetical data for a series of 1-phenyl-1H-imidazol-2-amine analogs targeting a hypothetical protein kinase.

CompoundR-Group at C4 of Phenyl Ringk_a (10^4 M⁻¹s⁻¹)k_d (10⁻³ s⁻¹)K_D (nM)Residence Time (τ) (s)
1 -H5.28.5163118
2 -F (meta)7.84.254238
3 -Cl (meta)6.55.178196
4 -CH₃ (meta)4.19.8239102

Interpretation of Hypothetical Data:

  • Compound 2 (-F): The addition of a meta-fluorine atom resulted in a faster association rate and a significantly slower dissociation rate compared to the parent compound 1 . This leads to a 3-fold improvement in affinity (KD) and a doubling of the residence time, suggesting a potentially more durable therapeutic effect.

  • Compound 3 (-Cl): The chloro-substituted analog also shows improved kinetics over the parent compound, though not as pronounced as the fluoro-analog.

  • Compound 4 (-CH₃): The addition of a methyl group appears to be detrimental, with a slower on-rate and a faster off-rate, resulting in weaker affinity and a shorter residence time.

This type of comparative analysis allows researchers to establish a structure-kinetic relationship (SKR), guiding the rational design of analogs with optimized kinetic profiles.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. Here is a generalized, step-by-step protocol for analyzing the binding of small molecule inhibitors to a target protein.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize 1. Immobilize Target Protein on Sensor Chip start->immobilize prepare 2. Prepare Analytes (Imidazole Analogs) immobilize->prepare inject 3. Inject Analytes over Sensor Surface prepare->inject association 4. Monitor Association Phase (Binding) inject->association dissociation 5. Monitor Dissociation Phase (Washout) association->dissociation regenerate 6. Regenerate Sensor Surface dissociation->regenerate analyze 7. Analyze Data & Fit to Kinetic Model regenerate->analyze end End analyze->end

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Steps:

  • Immobilization of the Target Protein:

    • The target protein (e.g., a kinase, enzyme, or receptor) is covalently attached to the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling, thiol coupling, or capture-based methods using affinity tags (e.g., His-tags).

    • Causality: Covalent immobilization ensures a stable and reproducible surface for repeated binding measurements. The choice of immobilization chemistry depends on the properties of the protein and the need to preserve its native conformation and activity.

  • Preparation of Analytes:

    • The 1-(3-Fluorophenyl)-1H-imidazol-2-amine analogs (the analytes) are dissolved in a suitable running buffer, typically a physiological buffer like PBS or HEPES, often supplemented with a small amount of a non-ionic surfactant (e.g., Tween-20) to prevent non-specific binding.

    • A dilution series of each analog is prepared, typically spanning a concentration range from 0.1 to 100 times the expected KD.

  • Binding Measurement Cycle:

    • Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline signal.

    • Association: A specific concentration of the analyte is injected and flows over the immobilized target. The binding of the analyte to the target causes a change in the refractive index at the sensor surface, which is detected as an increase in the SPR signal (measured in Response Units, RU). This phase is monitored for a set period to observe the association kinetics.

    • Dissociation: The analyte injection is stopped, and running buffer is flowed over the surface again. The dissociation of the analyte from the target is observed as a decrease in the SPR signal over time. This phase is monitored long enough to observe a significant portion of the dissociation event.

  • Surface Regeneration:

    • After each binding cycle, a regeneration solution (e.g., a low pH buffer or a high salt concentration) is injected to remove any remaining bound analyte from the target protein, preparing the surface for the next injection.

    • Self-Validation: The regeneration step must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized target. A stable baseline after regeneration confirms the integrity of the surface.

  • Data Analysis:

    • The collected sensorgrams (plots of RU versus time) for each analyte concentration are processed and fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model).

    • This fitting process globally extracts the association rate constant (k_a) and the dissociation rate constant (k_d). The equilibrium dissociation constant (KD) is then calculated as the ratio of k_d to k_a.

Conclusion and Future Directions

The study of binding kinetics provides invaluable insights that transcend simple affinity measurements, offering a more nuanced understanding of a drug's mechanism of action and its potential in vivo performance. For versatile scaffolds like 1-phenyl-1H-imidazol-2-amine, a thorough characterization of the binding kinetics of various analogs is a critical step in the optimization process. By systematically evaluating how structural modifications, such as the introduction of a fluorophenyl group, impact the on- and off-rates, medicinal chemists can rationally design molecules with superior therapeutic profiles.

Future research in this area should focus on generating robust kinetic data for promising imidazole-based compounds and correlating these findings with cellular and in vivo efficacy studies. The integration of kinetic data into pharmacokinetic/pharmacodynamic (PK/PD) models will further enhance our ability to predict clinical outcomes and develop safer, more effective medicines.[6]

References

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. ACS Publications. [Link]

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. PubMed. [Link]

  • Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Wiley Online Library. [Link]

  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agent. IRBM. [Link]

  • 1-(3-Fluorophenyl)-1H-imidazol-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. [Link]

  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. MDPI. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC. [Link]

  • 5-Imino-1,2,4-Thiadiazoles: First Small Molecules As Substrate Competitive Inhibitors of Glycogen Synthase Kinase 3. Journal of Medicinal Chemistry. [Link]

  • Binding Kinetics of Drug-Target Interactions. Enzymlogic. [Link]

  • Synthesis and structure-activity relationships of N - (3 - (1H-imidazol-2-yl) phenyl) - 3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. PubMed. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

  • Recent advances in computational methods for studying ligand binding kinetics. arXiv.org. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. [Link]

  • Binding kinetics. BMG Labtech. [Link]

Sources

Validation

Quantitative NMR (qNMR) vs. HPLC for the Purity Validation of 1-(3-Fluorophenyl)-1H-imidazol-2-amine: A Comprehensive Analytical Guide

Executive Summary In pharmaceutical development, the accurate determination of a compound's purity is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate determination of a compound's purity is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of active pharmaceutical ingredients (APIs). For critical building blocks like 1-(3-Fluorophenyl)-1H-imidazol-2-amine , relying on a single analytical method can introduce critical blind spots. This guide provides an objective, data-driven comparison between 1 and High-Performance Liquid Chromatography (HPLC), detailing self-validating experimental protocols and the causality behind orthogonal cross-validation[1].

The Analytical Challenge & Orthogonal Principles

1-(3-Fluorophenyl)-1H-imidazol-2-amine is a fluorinated intermediate whose purity directly impacts downstream reaction yields. Traditionally, purity is assessed using HPLC-UV. However, HPLC is a comparative method that separates components based on differential distribution and relies heavily on the assumption that all components share a similar UV response factor[1]. If an impurity lacks a chromophore, it becomes "invisible" to the detector, leading to an overestimation of the batch purity[2].

Conversely, 3 that provides a direct measurement of analyte concentration[3]. The fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (e.g., ¹H or ¹⁹F) and the number of those nuclei in the molecule. By comparing the integral of the analyte to a certified internal standard (IS), absolute mass purity is determined without needing an analyte-specific reference standard[3].

Table 1: Methodological Comparison for Purity Assessment
Feature¹H-qNMRHPLC-UVTitration
Analytical Principle Direct molar proportionalityChromatographic separation & UVStoichiometric chemical reaction
Reference Standard Universal Internal StandardAnalyte-specific standardStandardized titrant
Purity Metric Absolute Mass %Relative Area %Absolute Mass %
Sensitivity (LOD) ~0.1%~0.01%~0.5%
Blind Spots Overlapping proton signalsNon-chromophoric impurities, saltsSide reactions, non-specific

Experimental Workflows & Self-Validating Protocols

To ensure metrological traceability, a protocol must be designed as a self-validating system. The following workflows detail the causality behind each experimental choice.

Workflow A Batch Sample: 1-(3-Fluorophenyl)-1H-imidazol-2-amine B qNMR Sample Prep (Internal Standard + DMSO-d6) A->B C HPLC Sample Prep (Mobile Phase Dilution) A->C D 1H-qNMR Acquisition (D1 > 5*T1, 64 Scans) B->D E HPLC-UV Acquisition (C18 Column, Gradient) C->E F Absolute Molar Purity D->F G Relative Area Purity E->G H Orthogonal Cross-Validation F->H G->H

Fig 1. Orthogonal cross-validation workflow for batch purity assessment.

Gravimetric ¹H-qNMR Absolute Quantification

Causality & Experimental Design:

  • Internal Standard (IS) Selection: Maleic acid is chosen because it produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This avoids overlapping with the aromatic and imidazole protons (7.0–8.0 ppm range) of 1-(3-Fluorophenyl)-1H-imidazol-2-amine[4].

  • Relaxation Delay (D1): To guarantee that the integral area is strictly proportional to the number of nuclei, complete longitudinal relaxation must occur between pulses. An inversion-recovery experiment is run to determine the longest spin-lattice relaxation time (T1). Setting D1 > 5 × T1 ensures >99.3% magnetization recovery, validating the quantitative nature of the integration[4].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (d=0.001 mg) to eliminate volumetric errors, accurately co-weigh ~15.0 mg of 1-(3-Fluorophenyl)-1H-imidazol-2-amine and ~5.0 mg of certified Maleic acid (TraceCERT®, 99.9% purity) into an anti-static vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Vortex for 60 seconds until complete dissolution is achieved, then transfer the solution to a standard 5 mm NMR tube.

  • Acquisition Parameters: Run a ¹H-NMR experiment on a 400 MHz or 500 MHz spectrometer. Set the excitation pulse to 90° to achieve maximal signal-to-noise (S/N > 250:1 is required for integration error < 1%)[5]. Set D1 = 30 seconds (based on a maximum T1 of ~5s). Acquire 64 scans.

  • Data Processing: Apply exponential line broadening (0.3 Hz). Perform rigorous baseline correction and phase correction. Integrate the target imidazole proton against the maleic acid singlet.

  • Calculation: Calculate the absolute mass percent using the standard qNMR formula, normalizing the response of the protons present to those of the characterized internal standard[6].

qNMR_Logic N1 Selection of Internal Standard (IS) (e.g., Maleic Acid) N2 T1 Relaxation Measurement (Inversion Recovery) N1->N2 N3 Set D1 Delay > 5 * max(T1) (Ensures 99.3% recovery) N2->N3 N4 90° Pulse Acquisition (Maximal Signal-to-Noise) N3->N4 N5 Integration & Purity Calculation (Absolute Mass %) N4->N5

Fig 2. Self-validating mechanistic workflow for absolute qNMR quantification.

HPLC-UV Relative Quantification

Causality & Experimental Design: While HPLC cannot provide absolute mass purity without specific impurity standards, it is highly sensitive for detecting trace organic impurities[1]. A gradient elution ensures that both polar and non-polar impurities are resolved.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of HPLC-grade Methanol.

  • Chromatographic Conditions: Inject 10 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Utilize a gradient elution using 0.1% TFA in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Ramp from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Integration: Monitor UV absorbance at 254 nm. Calculate relative purity via area normalization (Area of Analyte / Total Area of All Peaks × 100).

Comparative Data & Discrepancy Analysis

Relying on a single analytical method for purity determination can be highly misleading[7]. The table below summarizes representative quantitative data comparing the two methodologies for a single batch of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Table 2: Experimental Batch Purity Results
Analytical MethodReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Purity (%)RSD (%)
¹H-qNMR (Absolute) 98.1598.2298.1898.18 0.04
HPLC-UV (Relative) 99.8599.8899.8699.86 0.02

Interpretation of Discrepancy: In this validation, HPLC suggests a purity of 99.86%, while qNMR indicates an absolute purity of 98.18%. This ~1.68% discrepancy is a classic example of analytical blind spots[1]. HPLC is an area-percent method that fails to detect non-chromophoric species such as residual inorganic salts from the synthesis, trapped water, or aliphatic solvents[3]. Because qNMR is a molar-based technique that measures the absolute mass fraction of the target molecule against a known standard, it provides a strictly accurate representation of the true batch composition[1].

Conclusion & Strategic Recommendations

For the rigorous release of pharmaceutical building blocks like 1-(3-Fluorophenyl)-1H-imidazol-2-amine, cross-validation using orthogonal methods is non-negotiable[7]. While HPLC remains the workhorse for routine trace impurity profiling due to its superior sensitivity (LOD ~0.01%), it should not be used in isolation for absolute purity assignment. ¹H-qNMR should be established as the gold standard for absolute purity validation and reference standard certification [5], as it captures analytes that frequently escape chromatographic detection and requires minimal method development[3].

References

  • Title: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid Source: Benchchem URL: 1

  • Title: A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone Source: Benchchem URL: 7

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: ACS Publications URL: 6

  • Title: Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity Source: J-Stage URL: 5

  • Title: Quantitative NMR Spectroscopy in Pharmaceutical R&D Source: ResearchGate URL: 4

  • Title: Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: J-Stage URL: 8

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: Nuclear Magnetic Resonance (NMR) - Almac Voice Source: Almac Group URL: 2

Sources

Safety & Regulatory Compliance

Safety

1-(3-Fluorophenyl)-1H-imidazol-2-amine proper disposal procedures

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target binding affinity, laboratories are handling complex molecules like1[1]. While the incorporation of the fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target binding affinity, laboratories are handling complex molecules like1[1]. While the incorporation of the fluorine atom and the imidazole ring enhances pharmacological properties, it introduces significant logistical and safety challenges at the end of the chemical's lifecycle. Improper disposal can lead to the release of highly toxic hydrogen fluoride (HF) gas and nitrogen oxides (NOx), posing severe environmental and occupational hazards.

To build a self-validating safety culture in your laboratory, standard disposal methods must be replaced with targeted protocols that account for the specific molecular vulnerabilities and hazards of fluorinated aromatic amines.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the structural causality of the chemical's hazards. 1-(3-Fluorophenyl)-1H-imidazol-2-amine features a highly stable carbon-fluorine (C-F) bond and an electron-rich imidazole-amine core.

  • The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature incineration fails to completely cleave this bond, potentially generating volatile, toxic fluorinated organic fragments. Complete mineralization requires specialized high-temperature environments[2].

  • The Nitrogen Factor: The three nitrogen atoms within the molecule's framework will oxidize into harmful nitrogen oxides (NOx) during combustion.

  • The Imidazole Core: 3 are known to be corrosive to skin and mucous membranes, and they exhibit significant toxicity to aquatic environments[3]. Consequently, aqueous waste streams containing this compound must never be discharged into municipal drains[4].

Table 1: Chemical Properties & Incineration Parameters

ParameterValue / SpecificationOperational Implication
Chemical Name 1-(3-Fluorophenyl)-1H-imidazol-2-amineTarget analyte for disposal tracking
CAS Number 1690596-46-3Regulatory tracking identifier[1]
Molecular Formula C9H8FN3Dictates combustion byproducts (HF, NOx)
Primary Hazards Corrosive, Aquatic Toxicity, Toxic CombustionRequires strict PPE and secondary containment
Min. Incineration Temp. > 1100°C (2012°F)Ensures complete C-F bond cleavage[2]
Required Scrubber Alkaline (NaOH or Ca(OH)2)Neutralizes HF to inert NaF or CaF2

Step-by-Step Methodology: Laboratory Waste Segregation & Handling

Trustworthy safety systems rely on isolating hazards at the source. Follow this validated Standard Operating Procedure (SOP) for routine waste management:

  • Segregation: Do not mix 1-(3-Fluorophenyl)-1H-imidazol-2-amine waste with strong oxidizing agents or acids. Imidazoles can react violently with these substances, liberating toxic gases[3]. Isolate the chemical into a dedicated "Halogenated Organic Waste" stream.

  • Containment: Use high-density polyethylene (HDPE) or PTFE-lined containers. Avoid standard glass containers if the waste mixture contains any free fluoride ions, which can etch and compromise the glass over time.

  • Labeling: Clearly label the container with the full chemical name, CAS number, and the hazard warnings: "Toxic, Corrosive, Contains Fluorinated Organics."

  • Storage: Store the waste in a secondary containment tray within a ventilated, flammable-rated storage cabinet until collection by an authorized hazardous waste vendor.

Step-by-Step Methodology: Hazardous Spill Response

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

  • Evacuation & Assessment: Immediately clear the immediate area. Assess whether the spill is minor (<50 mL/g) or major, and verify ventilation systems are active.

  • PPE Donning: Responders must wear a NIOSH-approved respirator (if dust/vapors are present), heavy-duty nitrile gloves, chemical splash goggles, and a lab coat[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do NOT use combustible materials like sawdust, which can react with amines.

  • Collection: Carefully sweep or scoop the absorbed mixture using non-sparking tools to avoid aerosolizing the powder.

  • Transfer & Decontamination: Place the collected material into a sealable hazardous waste bucket. Wash the spill area with a mild alkaline detergent to neutralize any residual amine/imidazole traces, collecting the wash water as hazardous waste[5].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (1-(3-Fluorophenyl)-1H-imidazol-2-amine) Start->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Major Spill PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Minor Spill Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealable Hazardous Waste Container Contain->Collect Label Label as Toxic/Corrosive Fluorinated Amine Waste Collect->Label Dispose Transfer to EPA-Approved Incineration Facility Label->Dispose

Hazardous Spill Response & Waste Segregation Workflow.

Logistical Disposal Plan: High-Temperature Incineration

Because of the environmental persistence of fluorinated compounds, landfill disposal or standard chemical treatment is unacceptable. The only recognized method for the complete destruction of 1-(3-Fluorophenyl)-1H-imidazol-2-amine is high-temperature rotary kiln or liquid injection incineration, as outlined by the 2[2].

The Chemistry of Destruction: When the waste stream enters the incinerator, thermal oxidation breaks down the organic framework. The critical operational requirement is the management of the effluent gas. The combustion of this specific molecule yields Carbon Dioxide (CO2), Water (H2O), Nitrogen Oxides (NOx), and Hydrogen Fluoride (HF).

To prevent the release of corrosive HF gas into the atmosphere, the incinerator must be equipped with a wet alkaline scrubber system. As the exhaust gas passes through a mist of Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2), the HF is neutralized via the following reaction:

2 HF + Ca(OH)2 → CaF2 (solid) + 2 H2O

The resulting Calcium Fluoride is an inert, insoluble salt that can be safely filtered and disposed of in a secure landfill, ensuring zero toxic emission.

Incineration Waste 1-(3-Fluorophenyl)-1H-imidazol-2-amine Waste Stream Combustion High-Temp Incineration (>1100°C) Waste->Combustion Gases Combustion Gases (CO2, H2O, NOx, HF) Combustion->Gases Thermal Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Neutralized Neutralized Salts (NaF, CaF2, NaNO3) Scrubber->Neutralized Precipitation Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Emission

Incineration and Scrubber Neutralization Pathway for Fluorinated Amines.

Regulatory Compliance & Documentation

Under 6 guidelines, waste containing fluorinated aromatic amines must be manifested and tracked from cradle to grave[6]. While 1-(3-Fluorophenyl)-1H-imidazol-2-amine may not have a specific "P" or "U" listed waste code, it typically falls under characteristic waste codes (e.g., D003 for reactivity or general hazardous organic waste) depending on the solvent matrix[5]. Always ensure your waste disposal partner is certified to handle halogenated organics and operates scrubbed incineration facilities.

Sources

Handling

Personal protective equipment for handling 1-(3-Fluorophenyl)-1H-imidazol-2-amine

As a Senior Application Scientist, I have designed this definitive safety and operational guide for handling 1-(3-Fluorophenyl)-1H-imidazol-2-amine (CAS: 1690596-46-3)[1]. This protocol bridges the gap between basic Safe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this definitive safety and operational guide for handling 1-(3-Fluorophenyl)-1H-imidazol-2-amine (CAS: 1690596-46-3)[1]. This protocol bridges the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution, providing researchers and drug development professionals with a self-validating system for chemical management.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand why it is hazardous. 1-(3-Fluorophenyl)-1H-imidazol-2-amine is a specialized fluorinated aromatic amine[2]. Its hazard profile is driven by its specific molecular architecture:

  • Enhanced Dermal Permeation: The addition of the highly electronegative and lipophilic 3-fluorophenyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier), carrying the toxic amine moiety into systemic circulation.

  • Severe Ocular Toxicity (H319): The imidazole-2-amine core acts as a potent hydrogen bond donor and acceptor. Upon contact with the aqueous environment of the corneal epithelium, it can cause rapid protein denaturation and severe irritation.

  • Respiratory Sensitization (H335/H336): As a fine crystalline powder, it is highly susceptible to aerosolization. Inhalation of these micro-particles leads to immediate irritation of the mucosal membranes in the upper respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatic amines. The presence of the fluorine atom means this compound can degrade natural rubber (latex) and thin polyvinyl chloride (PVC) rapidly. The following PPE matrix is engineered to prevent breakthrough and systemic exposure, adhering to[4][5].

PPE CategorySpecification & MaterialCausality / Mechanistic Rationale
Hand Protection Heavy-Duty Nitrile (≥0.11 mm thickness) or Neoprene. Double-gloving is mandatory.Halogenated aromatics permeate thin latex. Nitrile provides a high-density cross-linked barrier against lipophilic penetration.
Eye Protection Snug-fitting, indirect-vented safety goggles (ANSI Z87.1 / EN 166 compliant).Standard safety glasses leave the orbital cavity exposed to aerosolized dust, risking severe imidazole-induced corneal damage.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood) or PAPR for bulk transfers.Mitigates STOT SE 3 respiratory hazards[3]. The powder's low mass makes it highly susceptible to electrostatic levitation.
Body Protection Flame-retardant lab coat (Nomex or tightly woven cotton/poly blend) with knit cuffs.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common vector for dermal exposure.

Operational Workflow & Handling Protocol

Every step in this workflow is designed to minimize electrostatic generation and aerosolization, which are the primary vectors for accidental exposure when handling fluorinated powders. This protocol aligns with the National Research Council's guidelines in [6].

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). Do not exceed 120 fpm, as excessive turbulence will aerosolize the powder.

  • Static Mitigation: Wipe the exterior of the chemical container and the balance pan with a damp, lint-free cloth. Use anti-static weigh boats or grounded spatulas. Causality: Fluorinated powders hold strong static charges; neutralizing the field prevents the powder from "jumping" off the spatula.

  • Weighing & Transfer: Keep the sash as low as possible. Transfer the required mass slowly.

  • Solvation: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weigh boat or vial inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a 70% Isopropyl Alcohol (IPA) solution, followed by soap and water to cleave any residual amine residues.

HandlingWorkflow Start 1. Pre-Operation Setup (Fume Hood 80-100 fpm) Weigh 2. Static Mitigation & Weighing (Anti-static boat) Start->Weigh Verify airflow Solvate 3. Solvation (Add DMSO/DMF in hood) Weigh->Solvate Minimize static Transfer 4. Transfer (Seal Vials tightly) Solvate->Transfer Complete dissolution Clean 5. Decontamination (70% IPA wipe down) Transfer->Clean Secure caps

Operational workflow for handling 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Spill Response & Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the chemical, turning a localized surface contamination into an inhalation hazard.

Step-by-Step Spill Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Don Spill PPE: Upgrade to heavy-duty nitrile gloves (≥0.4 mm) and a P100 half-mask respirator.

  • Containment (Solid Spill): Do NOT dry sweep. Cover the powder with a damp absorbent pad (lightly wetted with water or 10% ethanol) to suppress dust formation.

  • Containment (Liquid Spill in DMSO/DMF): Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill kit pad) to the perimeter of the spill, working inward.

  • Collection: Use non-sparking plastic scoops to collect the dampened powder or saturated absorbent. Place into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent solution to disrupt the lipophilic fluorophenyl rings, followed by a thorough wipe with 70% IPA.

SpillResponse Detect Spill Detected Isolate Isolate Area & Evacuate Detect->Isolate PPE Don Spill PPE (P100, Heavy Nitrile) Isolate->PPE Contain Containment (Dampen powder/absorbent) PPE->Contain Collect Collection (Plastic scoops) Contain->Collect Waste Hazardous Waste (Incineration routing) Collect->Waste

Emergency spill response decision tree and execution plan.

Waste Disposal Logistics

Because 1-(3-Fluorophenyl)-1H-imidazol-2-amine contains a stable carbon-fluorine bond, it cannot be processed through standard biological wastewater treatment facilities.

  • Categorization: Must be segregated and labeled strictly as Halogenated Organic Waste .

  • Disposal Mechanism: The compound must be routed to a licensed hazardous waste facility for High-Temperature Incineration . Incinerators must be equipped with acid gas scrubbers to neutralize the hydrofluoric acid (HF) and nitrogen oxides (NOx) generated during the thermal destruction of the fluorophenyl and imidazole rings.

  • Aqueous Waste: Any aqueous washings (e.g., from glassware cleaning) containing trace amounts of this compound must also be collected in halogenated waste carboys. Never flush down the sink.

References

  • Chemical Substance Information: 1-(3-Fluorophenyl)-1H-imidazol-2-amine. NextSDS Substance Database. Retrieved from:[Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA). Retrieved from:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council, The National Academies Press. Retrieved from:[Link]

Sources

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